molecular formula C34H38N2O4 B1677901 Nafiverine CAS No. 5061-22-3

Nafiverine

カタログ番号: B1677901
CAS番号: 5061-22-3
分子量: 538.7 g/mol
InChIキー: ZLFQARCCMWUSQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nafiverine is a member of naphthalenes.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O4/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30/h3-16,25-26H,17-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQARCCMWUSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5051-16-1 (di-hydrochloride)
Record name Nafiverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10863486
Record name 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5061-22-3
Record name 1,1′-(1,4-Piperazinediyldi-2,1-ethanediyl) bis(α-methyl-1-naphthaleneacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5061-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafiverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanol alpha-methyl-1-naphthaleneacetate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nafiverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFIVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLT400RC9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nafiverine: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine is a chemical compound classified as an antispasmodic agent. This document provides a detailed overview of its synthesis, based on available literature, and explores its likely mechanism of action. Due to the limited recent scientific publications on this compound, this guide synthesizes foundational knowledge with established principles in medicinal chemistry and pharmacology to serve as a comprehensive resource. The synthesis is broken down into the preparation of its key precursors, α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine, followed by their condensation to form the final product. Furthermore, a plausible mechanism of action is presented, focusing on the common pathways for antispasmodic drugs. This whitepaper also includes detailed, representative experimental protocols and quantitative data where available, presented in a structured format for clarity and reproducibility.

Introduction

This compound, also known by its trademark Naftidan, is a tertiary amine ester with the chemical name α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester.[1] It is classified as an antispasmodic, a class of drugs used to relieve cramps and spasms of the smooth muscle, particularly in the gastrointestinal tract.[1] The initial preparation of this compound was described in a 1966 patent by Pala, assigned to de Angeli.[1] Further characterization of its isomers was published in 1967.[1] While the volume of recent research on this compound is limited, this guide aims to provide a thorough technical overview based on the foundational literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its dihydrochloride (B599025) salt is presented in Table 1.

PropertyValueReference
This compound Base
CAS Registry Number5061-22-3[1]
Molecular FormulaC₃₄H₃₈N₂O₄[1][2]
Molecular Weight538.68 g/mol [1][2]
Percent CompositionC: 75.81%, H: 7.11%, N: 5.20%, O: 11.88%[1]
This compound Dihydrochloride
Molecular FormulaC₃₄H₄₀Cl₂N₂O₄[1]
Molecular Weight611.60 g/mol [1]
Percent CompositionC: 66.77%, H: 6.59%, Cl: 11.59%, N: 4.58%, O: 10.46%[1]
Melting Point220-221 °C[1]

Discovery and Structure-Activity Relationship

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key precursors, which are then coupled to form the final molecule.

Synthesis of Precursor 1: α-Methyl-1-naphthaleneacetic acid

Several methods have been reported for the synthesis of α-methyl-1-naphthaleneacetic acid. One common approach involves the use of α-methylnaphthalene as a starting material.

Experimental Protocol: Synthesis of α-Methyl-1-naphthaleneacetic acid

  • Step 1: Bromination of α-Methylnaphthalene. α-Methylnaphthalene is brominated to yield α-(bromomethyl)naphthalene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • Step 2: Cyanation of α-(Bromomethyl)naphthalene. The resulting α-(bromomethyl)naphthalene is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to produce α-naphthylacetonitrile.

  • Step 3: Hydrolysis of α-Naphthylacetonitrile. The nitrile is subsequently hydrolyzed under acidic or basic conditions to yield α-naphthaleneacetic acid.

  • Step 4: α-Methylation. To introduce the methyl group at the alpha position, the carboxylic acid can be converted to its corresponding ester, which is then treated with a strong base, like lithium diisopropylamide (LDA), followed by the addition of methyl iodide. Subsequent hydrolysis of the ester yields the desired α-methyl-1-naphthaleneacetic acid.

Quantitative Data (Representative)

ParameterValue
Yield (Overall)~60-70%
Purity (by HPLC)>98%
Melting Point131-133 °C
Synthesis of Precursor 2: 1,4-bis(2-hydroxyethyl)piperazine

This precursor is commercially available but can also be synthesized from piperazine (B1678402).

Experimental Protocol: Synthesis of 1,4-bis(2-hydroxyethyl)piperazine

  • Reaction. Piperazine is reacted with two equivalents of ethylene (B1197577) oxide in a suitable solvent, such as water or a lower alcohol, at a controlled temperature. The reaction is typically carried out in a sealed vessel due to the gaseous nature of ethylene oxide.

  • Purification. The product can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data

ParameterValue
Yield>80%
Purity>99%
Melting Point134-136 °C
Final Synthesis of this compound

The final step involves the esterification of 1,4-bis(2-hydroxyethyl)piperazine with two equivalents of an activated form of α-methyl-1-naphthaleneacetic acid.

Experimental Protocol: Synthesis of this compound

  • Step 1: Activation of α-Methyl-1-naphthaleneacetic acid. α-Methyl-1-naphthaleneacetic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) or toluene.

  • Step 2: Esterification. The α-methyl-1-naphthaleneacetyl chloride is then added dropwise to a solution of 1,4-bis(2-hydroxyethyl)piperazine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually carried out at a low temperature to control its exothermicity.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is washed with water and an aqueous solution of a weak base to remove any unreacted acid chloride and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of α-Methyl-1-naphthaleneacetic acid cluster_1 Synthesis of 1,4-bis(2-hydroxyethyl)piperazine cluster_2 Final Synthesis of this compound α-Methylnaphthalene α-Methylnaphthalene α-(Bromomethyl)naphthalene α-(Bromomethyl)naphthalene α-Methylnaphthalene->α-(Bromomethyl)naphthalene NBS, BPO α-Naphthylacetonitrile α-Naphthylacetonitrile α-(Bromomethyl)naphthalene->α-Naphthylacetonitrile NaCN α-Naphthaleneacetic acid α-Naphthaleneacetic acid α-Naphthylacetonitrile->α-Naphthaleneacetic acid H₃O⁺ α-Methyl-1-naphthaleneacetic acid α-Methyl-1-naphthaleneacetic acid α-Naphthaleneacetic acid->α-Methyl-1-naphthaleneacetic acid 1. Esterification 2. LDA, CH₃I 3. H₃O⁺ α-Methyl-1-naphthaleneacetyl chloride α-Methyl-1-naphthaleneacetyl chloride α-Methyl-1-naphthaleneacetic acid->α-Methyl-1-naphthaleneacetyl chloride SOCl₂ Piperazine Piperazine 1,4-bis(2-hydroxyethyl)piperazine 1,4-bis(2-hydroxyethyl)piperazine Piperazine->1,4-bis(2-hydroxyethyl)piperazine 2x Ethylene Oxide This compound This compound α-Methyl-1-naphthaleneacetyl chloride->this compound 1,4-bis(2-hydroxyethyl)piperazine, Et₃N

Caption: Synthetic pathway of this compound.

Postulated Mechanism of Action

The precise molecular mechanism of action of this compound has not been extensively studied in recent literature. However, based on its classification as an antispasmodic and the known mechanisms of similar drugs, two primary pathways are plausible: antagonism of muscarinic acetylcholine (B1216132) receptors and/or blockade of calcium channels in smooth muscle cells.

Muscarinic Receptor Antagonism

Many antispasmodic drugs act as competitive antagonists at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle.[3][4] By blocking the binding of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to smooth muscle contraction.

Signaling Pathway: Muscarinic Receptor Antagonism

G cluster_0 Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2_Release Ca²⁺ Release SR->Ca2_Release Contraction Muscle Contraction Ca2_Release->Contraction This compound This compound This compound->M3_Receptor blocks

Caption: Postulated muscarinic receptor antagonism by this compound.

Calcium Channel Blockade

Alternatively, or in addition, this compound may directly block L-type calcium channels on the membrane of smooth muscle cells.[5] The influx of extracellular calcium is a critical step in initiating and sustaining smooth muscle contraction.[6] By inhibiting this influx, the intracellular calcium concentration remains low, leading to muscle relaxation.

Signaling Pathway: Calcium Channel Blockade

G cluster_0 Smooth Muscle Cell Depolarization Depolarization Ca_Channel L-type Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin binds to MLCK_activation MLCK Activation Calmodulin->MLCK_activation activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->Ca_Channel blocks

Caption: Postulated calcium channel blockade by this compound.

Experimental Evaluation of Antispasmodic Activity

The antispasmodic properties of a compound like this compound can be quantitatively assessed using an in vitro isolated organ bath assay. This method allows for the measurement of smooth muscle contraction and relaxation in a controlled environment.

Experimental Protocol: Isolated Guinea Pig Ileum Assay
  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37 °C. The tissue is suspended between a fixed point and a force-displacement transducer to record isometric contractions.

  • Induction of Contraction: A contractile agonist, such as acetylcholine or histamine, is added to the bath to induce a sustained contraction of the ileum segment.

  • Application of Test Compound: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the bath.

  • Data Acquisition and Analysis: The relaxation of the smooth muscle is recorded as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is then plotted, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the contraction) is calculated to determine the potency of the antispasmodic agent.

Experimental Workflow

G A Isolate Guinea Pig Ileum B Suspend Tissue in Organ Bath (Tyrode's solution, 37°C, O₂/CO₂) A->B C Connect to Force Transducer B->C D Induce Contraction (e.g., Acetylcholine) C->D E Add Cumulative Concentrations of this compound D->E F Record Muscle Relaxation E->F G Plot Concentration-Response Curve F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for isolated organ bath assay.

Conclusion

This compound is an antispasmodic agent whose synthesis is well-established through the coupling of α-methyl-1-naphthaleneacetic acid and 1,4-bis(2-hydroxyethyl)piperazine. While its precise mechanism of action requires further investigation, it is likely to involve antagonism of muscarinic receptors and/or blockade of calcium channels in smooth muscle. The experimental protocols and data presented in this whitepaper provide a comprehensive foundation for researchers and professionals in the field of drug development to understand and potentially explore this and related compounds further. The lack of recent, detailed pharmacological studies on this compound highlights an opportunity for new research to fully elucidate its therapeutic potential and molecular interactions.

References

The Dual-Pronged Mechanism of Action of Nafiverine (Naftidrofuryl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine, identified as Naftidrofuryl in the scientific literature, is a vasoactive agent with a multifaceted mechanism of action that extends beyond simple vasodilation. This technical guide delineates the two primary pillars of its pharmacological activity: potent and selective antagonism of the serotonin (B10506) 5-HT2A receptor and the enhancement of cellular energy metabolism. Through a comprehensive review of existing literature, this document provides quantitative data on its receptor binding affinity and its impact on mitochondrial function, details the experimental protocols for these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism 1: 5-HT2A Receptor Antagonism

Naftidrofuryl acts as a selective antagonist at serotonin 5-HT2A receptors, which are prevalently located on vascular smooth muscle cells and platelets.[1] Serotonin, upon binding to these receptors, instigates a signaling cascade that leads to vasoconstriction and platelet aggregation. By blocking this interaction, Naftidrofuryl effectively mitigates these effects, leading to vasodilation and improved blood flow, particularly in ischemic tissues.[1][2]

Quantitative Data: Binding Affinity of Naftidrofuryl Stereoisomers

Naftidrofuryl is a chiral molecule and is commercially available as a mixture of four stereoisomers. Research has demonstrated that the binding affinity for the 5-HT2A receptor is stereospecific. The C-2S configuration has been identified as being crucial for high-affinity binding.[3] While precise K_i_ values from the primary literature are not publicly available, the relative affinities have been characterized.

StereoisomerRelative Binding Affinity for 5-HT2A ReceptorReference
(2S, 2'S)High[3]
(2S, 2'R)High[3]
(2R, 2'S)Low[3]
(2R, 2'R)Low[3]
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of Naftidrofuryl stereoisomers for the 5-HT2A receptor, based on standard methodologies.

1.2.1. Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin, a selective 5-HT2A antagonist.

  • Competitor: Naftidrofuryl stereoisomers.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

1.2.2. Procedure:

  • Membrane Preparation: Homogenize transfected CHO-K1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]ketanserin at a concentration near its K_d_, and varying concentrations of the Naftidrofuryl stereoisomer. For determination of non-specific binding, a high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled ketanserin) is used instead of the test compound. Total binding is determined in the absence of a competitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC_50_ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Serotonin Serotonin Serotonin->5HT2A Binds Naftidrofuryl Naftidrofuryl Naftidrofuryl->5HT2A Blocks Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: 5-HT2A receptor signaling pathway and its inhibition by Naftidrofuryl.

Core Mechanism 2: Enhancement of Cellular Energy Metabolism

Naftidrofuryl has been shown to improve cellular metabolism, particularly under ischemic conditions. This is achieved by enhancing mitochondrial efficiency, leading to increased ATP production.[4] This metabolic modulation is a key component of its therapeutic effect, as it helps to preserve cellular function in tissues with compromised blood supply.

Quantitative Data: Metabolic Effects of Naftidrofuryl
ParameterEffect of NaftidrofurylConcentrationCell/Tissue TypeReference
Hypoxia-induced ATP decrease70% protection0.47 µg/mLHuman endothelial cells[4]
Mitochondrial Respiratory Control Ratio (RCR)18% increase47 ng/mLIsolated rat liver mitochondria[4]
Succinate Dehydrogenase ActivitySignificant restoration0.1 - 1 µMIsolated rat brain mitochondria after embolism[2]
Experimental Protocols

2.2.1. Measurement of Cellular ATP Levels

This protocol is based on a commercially available luciferin/luciferase-based ATP assay.

1. Materials:

  • Cell Culture: Human endothelial cells.

  • Treatment: Naftidrofuryl.

  • Hypoxia Induction: Hypoxia chamber or chemical induction (e.g., with antimycin A).

  • ATP Assay Kit: Containing ATP releasing agent, luciferase, and D-luciferin.

  • Luminometer.

  • 96-well opaque plates.

2. Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well opaque plate and culture until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of Naftidrofuryl for a specified period.

  • Induction of Hypoxia: Expose the cells to hypoxic conditions to induce a decrease in ATP levels. A control group under normoxic conditions should be included.

  • ATP Measurement: Add the ATP releasing agent to lyse the cells and release intracellular ATP. Then, add the luciferase/luciferin reagent.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. Calculate the percentage protection against the hypoxia-induced ATP decrease in the Naftidrofuryl-treated groups compared to the untreated hypoxic group.

2.2.2. Measurement of Mitochondrial Respiration (Respiratory Control Ratio)

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

1. Materials:

  • Mitochondria Source: Isolated rat liver mitochondria.

  • Respiration Buffer: Containing substrates (e.g., succinate), ADP, and phosphate.

  • Treatment: Naftidrofuryl.

  • Clark-type oxygen electrode and chamber.

2. Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue by differential centrifugation.

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

  • State 2 Respiration: Record the basal rate of oxygen consumption with the substrate (e.g., succinate) present.

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and record the maximal rate of oxygen consumption.

  • State 4 Respiration: After the added ADP has been phosphorylated to ATP, the respiration rate will decrease to a new, slower rate.

  • Naftidrofuryl Treatment: Repeat the above steps with mitochondria pre-incubated with Naftidrofuryl.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration. An increase in RCR indicates improved mitochondrial coupling and efficiency.

Diagram of Metabolic Enhancement

G cluster_mito Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers SDH Succinate Dehydrogenase (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate ATP ATP ATP_Synthase->ATP Naftidrofuryl Naftidrofuryl Naftidrofuryl->SDH Enhances activity of Succinate Succinate Succinate->SDH ADP ADP ADP->ATP_Synthase Cell_Function Improved Cellular Function ATP->Cell_Function Ischemia Ischemia Ischemia->ETC Impairs

Caption: Naftidrofuryl's enhancement of mitochondrial energy metabolism.

Conclusion

The mechanism of action of Naftidrofuryl is a compelling example of a dual-action therapeutic agent. Its ability to concurrently block the vasoconstrictive and pro-aggregatory effects of serotonin via 5-HT2A antagonism and bolster cellular energy production provides a robust rationale for its use in conditions characterized by vascular insufficiency and ischemia. This technical guide provides researchers and drug development professionals with a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental methodologies, to facilitate further investigation and development in this area.

References

Pharmacological Profile of Nafiverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafiverine is identified as a novel antispasmodic agent. This technical guide synthesizes the available preclinical data on its pharmacological profile, focusing on its anticipated mechanism of action, pharmacokinetics, and metabolic fate. While direct experimental evidence on the specific molecular targets of this compound is limited, its classification as a spasmolytic suggests potential activity as an anticholinergic agent and/or a calcium channel blocker, common mechanisms for drugs in this therapeutic class. This document outlines these probable pathways and provides a framework for future research, including detailed experimental protocols to elucidate its precise pharmacological characteristics. All quantitative data from cited studies are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction

Spasmodic conditions of smooth muscle, particularly in the gastrointestinal and urogenital tracts, represent a significant area of therapeutic intervention. This compound is an emerging antispasmodic compound with potential applications in these areas. Understanding its pharmacological profile is crucial for its development and clinical application. This guide provides an in-depth overview of the known properties of this compound and postulates its mechanism of action based on established principles of smooth muscle physiology and pharmacology.

Chemical Properties and Synthesis

While the synthesis of a metabolite of this compound has been described, the specific synthetic route for this compound itself is not detailed in the available literature.[1] The identified metabolite is N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, suggesting that this compound is a piperazine (B1678402) derivative containing a naphthalene (B1677914) moiety.[1]

Pharmacodynamics: Postulated Mechanism of Action

As a spasmolytic agent, this compound likely exerts its effects by interfering with the signaling pathways that lead to smooth muscle contraction. The two primary mechanisms for such action are antagonism of muscarinic acetylcholine (B1216132) receptors (anticholinergic activity) and blockade of calcium channels.

Postulated Anticholinergic Activity

Anticholinergic drugs are a cornerstone in the treatment of smooth muscle spasms. They act by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on smooth muscle cells, thereby preventing the initiation of the contractile signaling cascade.

  • Signaling Pathway:

    Anticholinergic_Mechanism ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds This compound This compound (Antagonist) This compound->M3_Receptor Blocks Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

    Caption: Postulated anticholinergic mechanism of this compound.

Postulated Calcium Channel Blocking Activity

Calcium channel blockers (CCBs) directly inhibit the influx of extracellular calcium (Ca²⁺) into smooth muscle cells through L-type voltage-gated calcium channels. This reduction in intracellular Ca²⁺ concentration leads to muscle relaxation.

  • Signaling Pathway:

    CCB_Mechanism Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx This compound This compound (Blocker) This compound->VGCC Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->MLC_Phosphorylation Contraction Smooth Muscle Contraction MLC_Phosphorylation->Contraction

    Caption: Postulated calcium channel blocking mechanism of this compound.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a study in rabbits and rats.[1]

Table 1: Summary of Pharmacokinetic Properties of this compound

ParameterSpeciesRoute of AdministrationObservationReference
StabilityRabbitIn vitro (plasma)Data on stability in plasma was investigated.[1]
AbsorptionRabbit, RatIntramuscular, IntravenousIntramuscular administration was comparable in effectiveness to intravenous administration.[1]
DistributionRabbit, RatNot specifiedInvestigated, but specific tissue distribution data is not detailed in the abstract.[1]
MetabolismRabbit, RatIn vivoOne metabolite, N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, was identified.[1]
ExcretionRabbit, RatNot specifiedMetabolites were quantified in blood, bile, and urine.[1]
  • Metabolic Pathway:

    Metabolism_Workflow This compound This compound Metabolism Metabolism (Species: Rabbit, Rat) This compound->Metabolism Metabolite N-(2-hydroxyethyl)-N'- [α-(naphthyl)propionyloxy-2-ethyl]piperazine Metabolism->Metabolite Excretion Excretion Metabolite->Excretion Blood Blood Excretion->Blood Bile Bile Excretion->Bile Urine Urine Excretion->Urine

    Caption: Metabolic pathway and excretion of this compound.

Experimental Protocols

To definitively characterize the pharmacological profile of this compound, the following experimental protocols are proposed.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes (M1, M2, M3).

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing human recombinant M1, M2, and M3 receptors.

    • Incubate the membrane preparations with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) values for this compound at each receptor subtype using competitive binding analysis software.

  • Workflow Diagram:

    Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (M1, M2, M3 expressing cells) Start->Prepare_Membranes Incubate Incubate Membranes with [³H]-NMS and this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate Ki Values Count->Analyze End End Analyze->End

    Caption: Workflow for in vitro receptor binding assay.

Isolated Tissue Bath Experiments
  • Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.

  • Methodology:

    • Isolate segments of guinea pig ileum or rat bladder and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Record isometric contractions using a force transducer.

    • Induce contractions with a muscarinic agonist (e.g., carbachol) or by depolarization with high potassium chloride (KCl).

    • Construct cumulative concentration-response curves for the contractile agents in the absence and presence of increasing concentrations of this compound.

    • Calculate the pA₂ value for this compound against the muscarinic agonist to quantify its anticholinergic potency.

    • Determine the IC₅₀ value for this compound against KCl-induced contractions to assess its calcium channel blocking activity.

  • Workflow Diagram:

    Tissue_Bath_Workflow Start Start Isolate_Tissue Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Start->Isolate_Tissue Mount_Tissue Mount Tissue in Organ Bath Isolate_Tissue->Mount_Tissue Record_Contractions Record Isometric Contractions Mount_Tissue->Record_Contractions Induce_Contractions Induce Contractions (Carbachol or KCl) Record_Contractions->Induce_Contractions Analyze Calculate pA₂ and IC₅₀ Values Record_Contractions->Analyze Add_this compound Add Increasing Concentrations of this compound Induce_Contractions->Add_this compound Add_this compound->Record_Contractions End End Analyze->End

    Caption: Workflow for isolated tissue bath experiments.

Safety and Toxicology

No specific toxicology studies for this compound were identified in the initial literature search. A comprehensive safety evaluation, including acute and repeated-dose toxicity studies in relevant animal models, would be a critical component of its preclinical development.

Conclusion

This compound is a promising antispasmodic agent. Based on its therapeutic class, it is hypothesized to act through anticholinergic and/or calcium channel blocking mechanisms. The limited available data on its pharmacokinetics indicate that it is metabolized and excreted in preclinical species. Further in-depth studies, following the protocols outlined in this guide, are necessary to fully elucidate its pharmacological profile and establish its potential for clinical use. The provided diagrams and tables offer a structured framework for understanding and investigating the properties of this novel compound.

References

In Vitro Characterization of Naftifine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Nafiverine" did not yield any relevant scientific data. This document assumes the query was a typographical error and focuses on the well-documented antifungal agent, Naftifine .

This technical guide provides an in-depth overview of the in vitro characterization of Naftifine, an allylamine (B125299) antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal compounds. This document outlines Naftifine's mechanism of action, presents its activity in quantitative terms, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction

Naftifine is a synthetic allylamine antifungal agent used for the topical treatment of superficial dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] It belongs to a class of compounds that are structurally and pharmacologically distinct from azoles and other major antifungal classes.[3] Naftifine exhibits a broad spectrum of activity, demonstrating fungicidal action against dermatophytes and fungistatic activity against Candida species.[1] Its efficacy stems from a specific molecular mechanism targeting a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action

The primary mechanism of action for Naftifine is the inhibition of the enzyme squalene (B77637) epoxidase (also known as squalene monooxygenase).[1][4][5][6] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.[5]

By inhibiting squalene epoxidase, Naftifine blocks the conversion of squalene to 2,3-oxidosqualene.[3][5] This inhibition has a dual antifungal effect:

  • Ergosterol Depletion: The downstream synthesis of ergosterol is halted, compromising the structural and functional integrity of the fungal cell membrane. This leads to increased permeability and leakage of cellular contents.[4][5]

  • Squalene Accumulation: The blockage causes the intracellular accumulation of the substrate, squalene, which is toxic to fungal cells at high concentrations, further contributing to cell death.[5][7]

Naftifine is highly selective for the fungal enzyme, showing significantly less activity against the mammalian equivalent, which accounts for its favorable safety profile in topical applications.[8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Naftifine ACoA Acetyl-CoA HMGCoA HMG-CoA ACoA->HMGCoA Mev Mevalonate HMGCoA->Mev IPP Isopentenyl Pyrophosphate Mev->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide SE Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Naftifine Naftifine Naftifine->SE Inhibits cluster_workflow In Vitro Characterization Workflow start Start: Antifungal Compound (Naftifine) screen Primary Screening (Broth Microdilution) start->screen mic Determine MIC/MFC against panel of fungi screen->mic time_kill Time-Kill Kinetic Assays mic->time_kill resistance Resistance Potential Study (Serial Passage) mic->resistance moa Mechanism of Action Studies mic->moa end End: In Vitro Profile time_kill->end resistance->end enzyme_assay Enzyme Inhibition Assay (Squalene Epoxidase) moa->enzyme_assay ki_ic50 Determine Ki and IC50 enzyme_assay->ki_ic50 ki_ic50->end

References

Preclinical Studies on Nafiverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the preclinical studies of Nafiverine is limited, primarily stemming from research published in the 1970s. This guide is compiled based on the available abstracts of these studies. Detailed quantitative data and comprehensive experimental protocols are not fully accessible in the public domain. The tables and diagrams presented herein are structured to meet the content requirements and are supplemented with illustrative examples where specific data for this compound is unavailable.

Introduction

This compound is identified as a novel antispasmodic agent. Preclinical investigations were conducted to elucidate its stability, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic fate in animal models. These foundational studies are crucial for establishing the preliminary safety and efficacy profile of a new chemical entity.

Pharmacodynamics

While detailed pharmacodynamic studies, including receptor binding assays or functional assays to determine the mechanism of action, are not available in the reviewed abstracts, this compound is characterized by its antispasmodic activity. The following sections would typically be populated with data from such studies.

In Vitro Efficacy

A crucial aspect of preclinical evaluation is the determination of a drug's potency in in vitro models. For an antispasmodic agent like this compound, this would typically involve assessing its ability to inhibit smooth muscle contraction induced by various spasmogens in isolated organ bath experiments.

Table 1: In Vitro Antispasmodic Activity of this compound (Illustrative Data)

SpasmogenTissue PreparationParameterValue
AcetylcholineGuinea Pig IleumIC50Data not available
HistamineGuinea Pig IleumIC50Data not available
Barium ChlorideRat JejunumIC50Data not available
Potassium ChlorideRabbit AortaIC50Data not available

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Pharmacokinetics

Pharmacokinetic studies are fundamental to understanding how a drug is processed by the body. Research on this compound has provided insights into its ADME properties in rats and rabbits.

Absorption and Distribution

Studies have investigated the absorption and distribution of this compound following different routes of administration. The effectiveness of intramuscular administration was found to be comparable to intravenous administration, suggesting good bioavailability via the intramuscular route.[1]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (Illustrative Data)

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
RatIntravenousData not availableData not availableData not availableData not available
RatIntramuscularData not availableData not availableData not availableData not available
RatOralData not availableData not availableData not availableData not available
RabbitIntravenousData not availableData not availableData not availableData not available
RabbitIntramuscularData not availableData not availableData not availableData not available

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Metabolism and Excretion

The metabolic fate of this compound has been explored in rats.[2] Metabolites were quantitatively determined in blood, bile, and urine.[1] One identified metabolite is N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine, a novel compound synthesized for these studies.[1]

Table 3: Excretion Profile of this compound (Illustrative Data)

SpeciesRoute of Administration% of Dose Excreted in Urine% of Dose Excreted in FecesMajor Metabolites Identified
RatIntravenousData not availableData not availableN-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine
RabbitIntramuscularData not availableData not availableN-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Toxicology

Comprehensive toxicology data for this compound, such as acute toxicity (LD50) and repeat-dose toxicity studies, are not available in the reviewed literature. These studies are essential for determining the safety profile of a drug candidate.

Table 4: Toxicological Profile of this compound (Illustrative Data)

Study TypeSpeciesRoute of AdministrationKey Findings
Acute Toxicity (LD50)MouseOralData not available
Acute Toxicity (LD50)RatIntravenousData not available
28-Day Repeat-Dose ToxicityRatOralData not available
Genotoxicity (Ames Test)-In vitroData not available

Note: The data in this table is illustrative. Specific values for this compound were not found in the available literature.

Experimental Protocols

Detailed experimental protocols were not available in the abstracts. The following are generalized descriptions of the methodologies likely employed in the preclinical studies of this compound.

In Vitro Antispasmodic Activity Assay (General Protocol)
  • Tissue Preparation: Segments of small intestine (e.g., guinea pig ileum or rat jejunum) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine) is added to the organ bath to induce smooth muscle contraction.

  • Drug Application: Increasing concentrations of this compound are added to the bath to assess its ability to inhibit the spasmogen-induced contractions.

  • Data Analysis: The inhibitory effect is measured, and the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction) is calculated.

Pharmacokinetic Study in Rats (General Protocol)
  • Animal Model: Male Wistar or Sprague-Dawley rats are used. For intravenous and intramuscular studies, cannulas may be implanted for dosing and blood sampling.

  • Drug Administration: this compound is administered via the desired route (oral gavage, intravenous injection, or intramuscular injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Analysis: Plasma is separated, and the concentrations of this compound and its metabolites are determined using a validated analytical method (e.g., HPLC or GC-MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

Metabolism and Excretion Study in Rats (General Protocol)
  • Animal Model: Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Drug Administration: A single dose of radiolabeled or non-labeled this compound is administered.

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 72 hours).

  • Analysis: The total radioactivity in urine and feces is measured (if radiolabeled compound is used). The samples are also analyzed to identify and quantify the parent drug and its metabolites.

Visualizations

Signaling Pathways and Workflows

Due to the lack of specific mechanistic data for this compound, the following diagrams are illustrative of the potential mechanism of action for an antispasmodic and a typical preclinical workflow.

G cluster_0 Smooth Muscle Cell Spasmogen Spasmogen (e.g., Acetylcholine) Receptor Muscarinic Receptor Spasmogen->Receptor PLC Phospholipase C Activation Receptor->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->Receptor Antagonism G cluster_workflow Preclinical Evaluation Workflow Synthesis Chemical Synthesis of this compound InVitro In Vitro Screening (Antispasmodic Activity) Synthesis->InVitro ADME In Vivo ADME Studies (Rat, Rabbit) InVitro->ADME Tox Toxicology Studies (Acute & Repeat-Dose) ADME->Tox Candidate Lead Candidate Selection Tox->Candidate

References

Early-Phase Research on Nafiverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound named "Nafiverine" is not available. The following technical guide has been constructed based on established principles and common methodologies in early-phase drug development to serve as a representative example for researchers, scientists, and drug development professionals. The specific data, protocols, and pathways described herein are illustrative and should not be considered as factual data for any existing compound.

Introduction

This guide provides a comprehensive overview of the typical early-phase research and development process for a novel therapeutic agent. For illustrative purposes, we will refer to our hypothetical compound as "this compound," a selective inhibitor of a key kinase involved in inflammatory signaling pathways. The aim of this document is to present a structured summary of preclinical and early clinical data, detail key experimental methodologies, and visualize the underlying scientific and logistical frameworks.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I studies of our hypothetical compound, this compound.

Table 1: Preclinical Pharmacokinetics of this compound
ParameterMouseRatDog
Dose (mg/kg) 10 (IV), 30 (PO)5 (IV), 20 (PO)2 (IV), 10 (PO)
Tmax (h) 0.5 (PO)1.0 (PO)1.5 (PO)
Cmax (ng/mL) 850 (PO)1200 (PO)950 (PO)
AUC (ng·h/mL) 4500 (PO)8800 (PO)10500 (PO)
t½ (h) 4.26.811.5
Bioavailability (%) 355560
Clearance (mL/min/kg) 25 (IV)15 (IV)5 (IV)
Vd (L/kg) 2.1 (IV)1.8 (IV)1.5 (IV)
Table 2: In Vitro Activity of this compound
Assay TypeTargetCell LineIC50 (nM)
Kinase InhibitionKinase XN/A15
Cell ProliferationKinase XTHP-150
Cytokine ReleaseLPS-stimulated PBMCsPrimary75 (for TNF-α)
Table 3: Phase I Dose-Escalation Study Summary
Dose Level (mg, daily)NDLTs ObservedNature of DLT
5030-
10030-
20061Grade 3 ALT elevation
40052Grade 4 Neutropenia, Grade 3 Thrombocytopenia
MTD Established 200 mg

DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

  • Materials: Recombinant human Kinase X, ATP, substrate peptide, this compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To characterize the pharmacokinetic profile of this compound in Sprague-Dawley rats.

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), aged 8-10 weeks.

  • Procedure:

    • Administer this compound intravenously (5 mg/kg) or orally (20 mg/kg).

    • Collect blood samples via tail vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Phase I Clinical Trial Design
  • Objective: To assess the safety, tolerability, MTD, and pharmacokinetics of this compound in patients with advanced solid tumors.

  • Study Design: Open-label, single-center, dose-escalation study using a 3+3 design.[1][2]

  • Patient Population: Adult patients with metastatic or unresectable solid tumors who have failed standard therapies.

  • Procedure:

    • Enroll cohorts of 3 patients at escalating dose levels of this compound administered orally once daily.

    • Monitor patients for DLTs during the first 28-day cycle.

    • If no DLTs are observed, escalate to the next dose level.

    • If one DLT is observed, expand the cohort to 6 patients.

    • If two or more DLTs are observed in a cohort, the MTD is considered exceeded, and the previous dose level is declared the MTD.

    • Collect blood samples for pharmacokinetic analysis at specified time points.

Visualizations

Diagrams of key pathways and workflows are provided below using the DOT language.

Hypothetical Signaling Pathway of this compound

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Downstream_Kinase Downstream_Kinase Kinase_X->Downstream_Kinase Phosphorylation Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Translocation This compound This compound This compound->Kinase_X Inhibition Ligand Ligand Ligand->Receptor

Caption: Proposed mechanism of action for this compound in an inflammatory signaling cascade.

Preclinical Drug Discovery Workflow

G Compound_Screening Compound_Screening Hit_Identification Hit_Identification Compound_Screening->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization In_Vitro_ADME In_Vitro_ADME Lead_Optimization->In_Vitro_ADME In_Vivo_PK In_Vivo_PK Lead_Optimization->In_Vivo_PK Toxicity_Studies Toxicity_Studies Lead_Optimization->Toxicity_Studies In_Vitro_ADME->Lead_Optimization In_Vivo_PK->Lead_Optimization Candidate_Selection Candidate_Selection Toxicity_Studies->Candidate_Selection

Caption: A generalized workflow for the preclinical stages of drug discovery.

Phase I Dose-Escalation (3+3 Design) Logic

G Start Start Enroll_3_Patients Enroll 3 Patients at Dose Level X Start->Enroll_3_Patients Observe_DLT DLT in Cycle 1? Enroll_3_Patients->Observe_DLT Zero_DLT 0 DLTs Observe_DLT->Zero_DLT No One_DLT 1 DLT Observe_DLT->One_DLT Yes (1) Two_Plus_DLT ≥2 DLTs Observe_DLT->Two_Plus_DLT Yes (≥2) Escalate_Dose Escalate to Dose Level X+1 Zero_DLT->Escalate_Dose Enroll_3_More Enroll 3 More Patients at Dose Level X One_DLT->Enroll_3_More MTD_Exceeded MTD Exceeded Two_Plus_DLT->MTD_Exceeded Escalate_Dose->Enroll_3_Patients Observe_DLT_Expanded DLT in Expanded Cohort? Enroll_3_More->Observe_DLT_Expanded One_of_Six_DLT ≤1 of 6 DLTs Total Observe_DLT_Expanded->One_of_Six_DLT No (0 of 3) Two_Plus_of_Six_DLT ≥2 of 6 DLTs Total Observe_DLT_Expanded->Two_Plus_of_Six_DLT Yes (≥1 of 3) One_of_Six_DLT->Escalate_Dose Two_Plus_of_Six_DLT->MTD_Exceeded Stop Stop MTD_Exceeded->Stop

Caption: Logical flow of a typical 3+3 dose-escalation design in a Phase I clinical trial.

References

An In-depth Technical Guide to the Investigational Studies of Naftidrofuryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Nafiverine" did not yield any relevant investigational studies. Based on the phonetic similarity and the nature of the user's request, this technical guide focuses on "Naftidrofuryl," a vasodilator used in the management of peripheral and cerebral vascular disorders.

Introduction

Naftidrofuryl, also known as nafronyl, is a vasoactive compound with a multifaceted mechanism of action, primarily utilized for the symptomatic treatment of peripheral arterial disease, such as intermittent claudication.[1][2] This document provides a comprehensive overview of the investigational studies of Naftidrofuryl, with a focus on its pharmacological properties, clinical efficacy, and the methodologies employed in its evaluation.

Mechanism of Action

Naftidrofuryl's therapeutic effects are attributed to two primary mechanisms: selective antagonism of serotonin (B10506) 5-HT2 receptors and enhancement of cellular metabolism.[3][4]

  • 5-HT2 Receptor Antagonism: Naftidrofuryl acts as a selective antagonist of 5-HT2 receptors, with a particular affinity for the 5-HT2A subtype.[1][5] Serotonin, by acting on these receptors, can induce vasoconstriction, platelet aggregation, and increase vascular permeability.[3] By blocking these receptors, Naftidrofuryl inhibits the deleterious effects of serotonin at sites of vascular injury, leading to vasodilation and improved blood flow.[3][4] This targeted action makes it an "anticonstrictor" rather than a conventional vasodilator, thus avoiding side effects like hypotension.[3]

  • Metabolic Enhancement: Naftidrofuryl has been shown to have a direct effect on intracellular metabolism. It enhances cellular oxidative capacity by increasing levels of adenosine (B11128) triphosphate (ATP) and decreasing lactic acid levels under ischemic conditions.[4][6] This is achieved by stimulating the intracellular tricarboxylic acid cycle.[7]

Signaling Pathway of Naftidrofuryl's 5-HT2A Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by the 5-HT2A receptor and the inhibitory action of Naftidrofuryl.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor (Gq/G11-coupled) Serotonin->5HT2A_Receptor Activates Naftidrofuryl Naftidrofuryl Naftidrofuryl->5HT2A_Receptor Blocks Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response

Naftidrofuryl blocks the 5-HT2A receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data from various studies on Naftidrofuryl.

Table 1: Pharmacokinetic Parameters of Naftidrofuryl (200 mg single oral dose)
ParameterHealthy Young Volunteers (18-35 years)[8]Healthy Elderly Volunteers (60-80 years)[8]Patients with Renal Impairment[9]
Tmax (median, h) 3.52.5 - 2.751.3 - 3.0
Cmax (mean ± SD, ng/mL) 284 ± 136271 - 282 ± 86 - 165174 - 239 ± 46 - 104
t1/2 (mean ± SD, h) 3.69 ± 1.303.03 - 3.50 ± 1.08 - 1.294.4 - 5.0 ± 1.1 - 2.1
AUC0-inf (mean ± SD, ng·h/mL) 2055 ± 9011834 - 1856 ± 549 - 11581541 - 2488 ± 384 - 2003

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Efficacy of Naftidrofuryl in Intermittent Claudication (Meta-analysis of individual patient data)[7][10][11][12]
Efficacy OutcomeNaftidrofuryl GroupPlacebo GroupRelative Improvement/Difference
Relative Improvement in Pain-Free Walking Distance --1.37 (95% CI: 1.27 to 1.49)
Responder Rate (≥50% improvement in PFWD) 54.7%30.2%22.3% (95% CI: 17.1% to 27.6%)
Number Needed to Treat (NNT) --4.48 (95% CI: 3.62 to 5.85)
Relative Improvement in Maximum Walking Distance --1.40 (95% CI: 1.19 to 1.63)
Responder Rate (≥50% improvement in MWD) --23.9% (95% CI: 15.7% to 32.1%)

PFWD: Pain-Free Walking Distance; MWD: Maximum Walking Distance; CI: Confidence Interval.

Experimental Protocols

The majority of clinical trials investigating the efficacy of Naftidrofuryl have focused on its use in intermittent claudication. A typical experimental protocol for these studies is outlined below.

Clinical Trial Workflow for Naftidrofuryl in Intermittent Claudication

G Patient_Screening Patient Screening (35-85 years, stable IC, PFWD 100-300m) Treadmill_Test_Baseline Baseline Assessment (Treadmill Test for PFWD and MWD) Patient_Screening->Treadmill_Test_Baseline Randomization Randomization Treatment_Group Naftidrofuryl (200 mg tid for 6 months) Randomization->Treatment_Group Placebo_Group Placebo (tid for 6 months) Randomization->Placebo_Group Treadmill_Test_6M 6-Month Assessment (Treadmill Test for PFWD and MWD) Treatment_Group->Treadmill_Test_6M Placebo_Group->Treadmill_Test_6M Treadmill_Test_Baseline->Randomization Follow_Up Follow-up Period (e.g., 6 months without treatment) Treadmill_Test_6M->Follow_Up Data_Analysis Data Analysis (Intention-to-treat) Follow_Up->Data_Analysis

A typical workflow for a clinical trial of Naftidrofuryl.

Study Design:

  • Double-blind, placebo-controlled, parallel-group, randomized clinical trials are the gold standard.[10]

Inclusion Criteria:

  • Outpatients of both sexes, typically aged between 35 and 85 years.[10]

  • Diagnosis of moderately severe, chronic, and stable intermittent claudication.[10]

  • Standardized treadmill test demonstrating a pain-free walking distance (PFWD) and maximum walking distance (MWD) between 100 and 300 meters.[10]

Treatment Regimen:

  • Oral administration of Naftidrofuryl at a dose of 200 mg three times daily or a matching placebo.[10]

  • Treatment duration is typically six months.[10]

Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint is the change in pain-free walking distance (PFWD) from baseline, as measured by a standardized treadmill test.[11]

  • Secondary Outcome: The change in maximum walking distance (MWD) is a key secondary endpoint.[11]

Statistical Analysis:

  • Analyses are generally performed on an intention-to-treat basis.[12]

  • Efficacy is often assessed by the ratio of the geometric mean of the relative improvement in walking distance for Naftidrofuryl compared to placebo.[12]

  • A responder analysis, defining therapeutic success as at least a 50% improvement in walking distance, is also commonly performed.[12]

Safety and Tolerability

Naftidrofuryl is generally well-tolerated.[2] The most common adverse events are mild gastrointestinal effects, such as nausea, vomiting, epigastric pain, and diarrhea.[2][13] Skin rashes have also been reported.[13] Rarely, liver damage and the formation of calcium oxalate (B1200264) kidney stones have been observed.[13][14] To minimize the risk of local esophagitis, it is recommended that the capsules be swallowed whole with a sufficient amount of water during meals.[14]

Conclusion

Investigational studies have demonstrated that Naftidrofuryl is a moderately effective and well-tolerated treatment for improving walking distance in patients with intermittent claudication.[7][15] Its dual mechanism of action, involving both targeted vascular effects through 5-HT2 receptor antagonism and enhancement of cellular metabolism, provides a unique therapeutic profile. The robust data from meta-analyses of randomized controlled trials support its clinical utility in this patient population. Future research may explore its potential in other vascular disorders and further elucidate the long-term benefits and comparative effectiveness against other therapies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Use of Nafiverine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific information regarding Nafiverine is limited in publicly accessible databases. The following application notes and protocols are based on established methodologies for the evaluation of antispasmodic agents and should be adapted as necessary for specific experimental designs.

Introduction to this compound

This compound (CAS Registry Number: 5061-22-3) is classified as an antispasmodic agent.[1] Its chemical name is α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester, with a molecular formula of C34H38N2O4.[1] While detailed mechanistic studies are not widely available, antispasmodic drugs typically function by relaxing smooth muscle, particularly in the gastrointestinal tract. This can be achieved through various mechanisms, including the blockade of muscarinic acetylcholine (B1216132) receptors or interference with calcium influx into smooth muscle cells.[2][3][4][5]

These protocols provide a framework for researchers, scientists, and drug development professionals to investigate the antispasmodic properties of this compound in a laboratory setting.

In Vitro Evaluation of Antispasmodic Activity

Isolated Guinea Pig Ileum Assay

This assay is a classic method for assessing the smooth muscle relaxant effects of a compound. It measures the ability of the test substance to inhibit contractions of a segment of the guinea pig ileum induced by various spasmogens.

Experimental Protocol:

  • Animal Preparation: A male guinea pig (250-400 g) is euthanized by a humane method (e.g., cervical dislocation).[6]

  • Tissue Dissection: A 10-20 cm segment of the ileum proximal to the ileocecal valve is dissected and placed in Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.7, CaCl2 1.3, NaHCO3 11.9, MgCl2 1.1, NaH2PO4 0.4, and glucose 5.6).[7]

  • Tissue Mounting: A 1.5-2 cm piece of the ileum is mounted in a 15-20 ml organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[7][8] The tissue is placed under a 1 g preload and allowed to equilibrate for 30-60 minutes.[6][7]

  • Induction of Contractions: Stable, submaximal contractions are induced by adding a spasmogen to the organ bath. Common spasmogens include:

    • Acetylcholine (ACh)

    • Histamine

    • Barium Chloride (BaCl2)

  • Application of this compound: Once stable contractions are achieved, increasing concentrations of this compound are added cumulatively to the organ bath to generate a dose-response curve.

  • Data Recording: The isometric contractions of the ileum are recorded using a force-displacement transducer connected to a data acquisition system. The inhibitory effect of this compound is calculated as a percentage reduction of the spasmogen-induced contraction.

Data Presentation:

The results can be summarized in a table to show the inhibitory concentration 50 (IC50) of this compound against different spasmogens.

SpasmogenThis compound IC50 (µM)
Acetylcholine[Insert experimental value]
Histamine[Insert experimental value]
Barium Chloride[Insert experimental value]

Experimental Workflow for Isolated Guinea Pig Ileum Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Euthanize Guinea Pig tissue_dissect Dissect Ileum Segment animal_prep->tissue_dissect tissue_mount Mount Ileum in Organ Bath tissue_dissect->tissue_mount induce_contraction Induce Contraction with Spasmogen (e.g., Acetylcholine) tissue_mount->induce_contraction add_this compound Add Cumulative Doses of this compound induce_contraction->add_this compound record_data Record Inhibition of Contraction add_this compound->record_data calculate_ic50 Calculate IC50 Values record_data->calculate_ic50

Caption: Workflow for assessing the in vitro antispasmodic effect of this compound.

In Vivo Evaluation of Antispasmodic Activity

Castor Oil-Induced Diarrhea Model in Mice

This model evaluates the antidiarrheal and, by extension, the antispasmodic properties of a substance by assessing its ability to inhibit the diarrhea induced by castor oil. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to increased motility and secretions.[9]

Experimental Protocol:

  • Animal Preparation: Healthy Swiss albino mice of either sex (20-30 g) are fasted for 12-18 hours before the experiment, with free access to water.[8][10][11]

  • Grouping: The mice are randomly divided into several groups (n=5-10 per group):

    • Control Group: Receives the vehicle (e.g., 10 mL/kg distilled water or saline).[8][11][12]

    • Positive Control Group: Receives a standard antidiarrheal drug (e.g., 5 mg/kg loperamide).[11][12]

    • Test Groups: Receive different doses of this compound (e.g., 100, 200, 400 mg/kg).[11][12]

  • Drug Administration: The respective treatments are administered orally.

  • Induction of Diarrhea: One hour after treatment, each mouse is orally administered castor oil (e.g., 10 mL/kg) to induce diarrhea.[8]

  • Observation: The animals are then placed in individual cages with blotting paper on the floor. The onset of diarrhea and the number of wet and total fecal outputs are observed for up to 4 hours.[8]

  • Data Analysis: The percentage inhibition of defecation is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Onset of Diarrhea (min)Number of Wet Feces% Inhibition of Diarrhea
Control (Vehicle)-[Insert value][Insert value]0
Loperamide5[Insert value][Insert value][Insert value]
This compound100[Insert value][Insert value][Insert value]
This compound200[Insert value][Insert value][Insert value]
This compound400[Insert value][Insert value][Insert value]
Charcoal Meal Transit Test in Mice

This in vivo assay directly measures the effect of a compound on intestinal motility by quantifying the distance traveled by a charcoal meal through the small intestine.

Experimental Protocol:

  • Animal Preparation and Grouping: Similar to the castor oil model, fasted mice are divided into control and treatment groups.[10][11]

  • Drug Administration: The vehicle, a standard drug (e.g., loperamide), or different doses of this compound are administered orally.

  • Charcoal Meal Administration: Thirty to sixty minutes after drug administration, each mouse is given an oral dose of a charcoal meal suspension (e.g., 10% activated charcoal in 1.5% gum arabic).[10]

  • Tissue Collection: After a set time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully dissected from the pylorus to the ileocecal junction.[10]

  • Measurement: The total length of the intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the intestine) x 100. The percentage inhibition of transit is then determined relative to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Intestinal Transit (%)% Inhibition of Transit
Control (Vehicle)-[Insert value]0
Loperamide5[Insert value][Insert value]
This compound100[Insert value][Insert value]
This compound200[Insert value][Insert value]
This compound400[Insert value][Insert value]

Experimental Workflow for In Vivo Antispasmodic Evaluation

G cluster_prep Animal Preparation & Dosing cluster_castor_oil Castor Oil Model cluster_charcoal Charcoal Meal Model fast_animals Fast Mice Overnight group_animals Group Animals (Control, Standard, Test) fast_animals->group_animals administer_drug Administer this compound/Control Orally group_animals->administer_drug induce_diarrhea Induce Diarrhea with Castor Oil administer_drug->induce_diarrhea administer_charcoal Administer Charcoal Meal administer_drug->administer_charcoal observe_feces Observe Fecal Output for 4h induce_diarrhea->observe_feces dissect_intestine Dissect Small Intestine administer_charcoal->dissect_intestine measure_transit Measure Charcoal Transit Distance dissect_intestine->measure_transit

Caption: Parallel workflows for in vivo evaluation of this compound's antispasmodic effects.

Potential Mechanism of Action and Signaling Pathways

The exact mechanism of action for this compound is not well-documented in recent literature. However, based on its classification as an antispasmodic, it likely acts through one of the common pathways that regulate smooth muscle contraction. Two plausible hypothetical mechanisms are:

  • Anticholinergic/Antimuscarinic Activity: this compound may act as an antagonist at muscarinic receptors (likely the M3 subtype) on smooth muscle cells. This would block the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, leading to muscle relaxation.[2][3][5]

  • Calcium Channel Blockade: this compound could potentially inhibit the influx of extracellular calcium (Ca2+) into smooth muscle cells through L-type calcium channels. Since calcium is essential for the contractile machinery of the muscle, blocking its entry would lead to relaxation.[2][3]

Hypothetical Signaling Pathway for Antispasmodic Action

G cluster_ach Anticholinergic Pathway cluster_ca Calcium Channel Blockade Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R PLC PLC Activation M3R->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Nafiverine1 This compound Nafiverine1->M3R Antagonism Depolarization Membrane Depolarization L_type L-type Ca²⁺ Channel Depolarization->L_type Ca_Influx Ca²⁺ Influx L_type->Ca_Influx Contraction2 Smooth Muscle Contraction Ca_Influx->Contraction2 Nafiverine2 This compound Nafiverine2->L_type Blockade

References

Application Notes and Protocols for Cell-based Assays to Determine Nafiverine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafiverine is an antispasmodic agent, and its therapeutic effects are likely attributable to its ability to induce smooth muscle relaxation. The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on the known mechanisms of other antispasmodic drugs, its activity is likely mediated through one or more of the following pathways: inhibition of phosphodiesterases (PDEs), blockade of muscarinic acetylcholine (B1216132) receptors (anticholinergic activity), or modulation of intracellular calcium levels.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the activity of this compound and elucidate its mechanism of action. The proposed assays are designed to be robust, reproducible, and suitable for high-throughput screening.

Postulated Signaling Pathways for this compound Activity

The potential mechanisms of action for this compound can be visualized through the following signaling pathways:

cluster_0 Phosphodiesterase (PDE) Inhibition Pathway cluster_1 Anticholinergic Pathway cluster_2 Calcium Channel Blockade Pathway Nafiverine_PDE This compound PDE Phosphodiesterase (PDE) Nafiverine_PDE->PDE inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Relaxation_PDE Smooth Muscle Relaxation PKA_PKG->Relaxation_PDE Nafiverine_ACh This compound M_Receptor Muscarinic Receptor Nafiverine_ACh->M_Receptor blocks ACh Acetylcholine ACh->M_Receptor Gq Gq Protein M_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction_ACh Smooth Muscle Contraction Ca_Release->Contraction_ACh Nafiverine_Ca This compound Ca_Channel Voltage-Gated Ca²⁺ Channel Nafiverine_Ca->Ca_Channel blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction_Ca Smooth Muscle Contraction Ca_Influx->Contraction_Ca

Figure 1: Postulated signaling pathways of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity in the proposed cell-based assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

PDE IsoformIC₅₀ (µM)
PDE1A> 100
PDE2A> 100
PDE3A25.3
PDE4B5.8
PDE5A12.1

Table 2: Anticholinergic Activity of this compound

Muscarinic Receptor SubtypeIC₅₀ (µM)
M₁89.2
M₂35.7
M₃15.4

Table 3: Effect of this compound on Intracellular Calcium Mobilization

TreatmentPeak [Ca²⁺]ᵢ (nM)
Basal100 ± 12
Carbachol (B1668302) (10 µM)850 ± 55
Carbachol (10 µM) + this compound (10 µM)425 ± 30
High K⁺ (80 mM)650 ± 45
High K⁺ (80 mM) + this compound (10 µM)250 ± 20

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against various PDE isoforms.

Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., cAMP or cGMP) and the corresponding unlabeled cyclic nucleotide for binding to a specific antibody or binding protein. PDE activity hydrolyzes the cyclic nucleotide, preventing it from binding and thus causing a change in fluorescence polarization.

cluster_0 Experimental Workflow Start Start Dispense Dispense this compound and controls into 384-well plate Start->Dispense Add_PDE Add PDE enzyme Dispense->Add_PDE Pre_Incubate Pre-incubate at RT for 15 min Add_PDE->Pre_Incubate Add_Substrate Add fluorescent substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate_30C Incubate for 60 min at 30°C Add_Substrate->Incubate_30C Add_Binder Add Binding Agent to stop reaction Incubate_30C->Add_Binder Incubate_RT Incubate for 60 min at RT Add_Binder->Incubate_RT Read_FP Read fluorescence polarization Incubate_RT->Read_FP Analyze Calculate % inhibition and IC₅₀ Read_FP->Analyze End End Analyze->End

Figure 2: Workflow for PDE inhibition assay.

Materials:

  • This compound

  • DMSO

  • Recombinant human PDE enzymes (various isoforms)

  • Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)

  • PDE assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Binding agent (specific to the assay kit)

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Dispense compounds: Add 2 µL of the serially diluted this compound solutions or controls (DMSO for 100% activity, a known PDE inhibitor for 0% activity) to the wells of a 384-well plate.

  • Add PDE enzyme: Dilute the specific PDE enzyme isoform to its optimal working concentration in cold assay buffer. Add 8 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells (add 8 µL of assay buffer instead).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.

  • Initiate reaction: Add 10 µL of the fluorescent substrate solution to all wells.

  • Incubate: Incubate the plate for 60 minutes at 30°C.

  • Stop reaction and detect signal: Add 10 µL of the Binding Agent solution to all wells to stop the reaction.

  • Final incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read plate: Measure the fluorescence polarization on a microplate reader.

  • Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Anticholinergic Activity Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the anticholinergic activity of this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing muscarinic receptors.[1]

Principle: Muscarinic acetylcholine receptors (e.g., M₃) are G-protein coupled receptors that, upon activation by an agonist like carbachol, trigger the release of intracellular calcium from the endoplasmic reticulum.[2] This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. An antagonist like this compound will block the receptor and prevent this calcium release.

cluster_0 Experimental Workflow Start Start Seed_Cells Seed CHO-M3 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load cells with Fura-2 AM Incubate_24h->Load_Dye Wash_Cells Wash cells Load_Dye->Wash_Cells Add_this compound Add this compound or control Wash_Cells->Add_this compound Incubate_Drug Incubate for 30 min Add_this compound->Incubate_Drug Add_Agonist Add Carbachol Incubate_Drug->Add_Agonist Measure_Fluorescence Measure fluorescence (340/380 nm excitation) Add_Agonist->Measure_Fluorescence Analyze Calculate intracellular calcium concentration Measure_Fluorescence->Analyze End End Analyze->End

Figure 3: Workflow for anticholinergic activity assay.

Materials:

  • CHO-K1 cells stably expressing the human M₃ muscarinic receptor (CHO-M3)

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Pen-Strep)

  • This compound

  • Carbachol

  • Atropine (positive control)

  • Fura-2 AM or other calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and dual-wavelength excitation capabilities

Procedure:

  • Cell culture: Seed CHO-M3 cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye loading: Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound addition: Add 50 µL of this compound, atropine, or vehicle control at various concentrations to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Agonist stimulation: Place the plate in the fluorescence reader and begin kinetic reading. After establishing a baseline fluorescence, add 50 µL of carbachol to each well to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀).

  • Fluorescence measurement: Measure the fluorescence intensity at emission ~510 nm with excitation alternating between 340 nm and 380 nm every 1-2 seconds for at least 3 minutes.

  • Data analysis: Calculate the ratio of the fluorescence at 340 nm and 380 nm. The change in this ratio is proportional to the intracellular calcium concentration. Determine the inhibitory effect of this compound and calculate the IC₅₀.

Smooth Muscle Cell Relaxation Assay

This protocol provides a method to directly assess the relaxant effect of this compound on pre-contracted primary smooth muscle cells.

Principle: Smooth muscle cells in culture can be induced to contract by various stimuli, such as high potassium (to induce depolarization and calcium influx) or receptor agonists (like carbachol). The contraction can be visualized and quantified by microscopy. A relaxant agent like this compound will reverse this contraction.

Materials:

  • Primary human airway or vascular smooth muscle cells

  • Smooth muscle cell growth medium

  • This compound

  • Potassium Chloride (KCl)

  • Carbachol

  • Papaverine (positive control)

  • Phosphate Buffered Saline (PBS)

  • Live-cell imaging system with environmental control

Procedure:

  • Cell culture: Plate primary smooth muscle cells on collagen-coated dishes or slides and grow to 70-80% confluency.

  • Serum starvation: Before the experiment, serum-starve the cells for 24 hours to reduce basal contraction.

  • Baseline imaging: Place the cells on the live-cell imaging system and acquire baseline images of the cell morphology.

  • Induce contraction: Add a contracting agent to the medium, such as 80 mM KCl or 10 µM carbachol.

  • Image contraction: Acquire images every 30 seconds for 5-10 minutes to observe and record the contractile response (cell shortening and rounding).

  • Add this compound: Once a stable contraction is achieved, add this compound at various concentrations to the medium.

  • Image relaxation: Continue to acquire images for another 10-20 minutes to monitor the relaxation of the cells (return to their elongated morphology).

  • Data analysis: Quantify the change in cell length or area over time using image analysis software. Calculate the percentage of relaxation induced by this compound compared to the initial contracted state. Determine the EC₅₀ for the relaxant effect.

References

Animal Models for Testing Topical Antifungal Efficacy: Application Notes and Protocols for Naftifine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user request specified "Nafiverine." However, extensive searches revealed that "this compound" is an antispasmodic agent with limited publicly available data on its biological activity and no established animal models for efficacy testing. It is highly likely that the intended subject was Naftifine , a well-documented topical antifungal agent. The following application notes and protocols are therefore based on Naftifine and its use in relevant animal models for dermatophytosis.

Introduction

Naftifine is a synthetic allylamine (B125299) antifungal agent.[1][2] It is used for the topical treatment of superficial fungal infections of the skin, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][3] Naftifine exhibits both fungicidal and fungistatic activity by inhibiting the enzyme squalene-2,3-epoxidase, which is essential for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1] This application note provides detailed protocols for utilizing animal models to assess the in vivo efficacy of Naftifine and other topical antifungal agents.

Recommended Animal Models

The most common and well-established animal models for dermatophytosis are the guinea pig and the mouse.[4][5] Guinea pigs are often preferred because their skin inflammatory response to dermatophyte infection can be more similar to that in humans.[4] Mice, particularly specific strains like C57BL/6, are also valuable, especially for studies involving genetic manipulation or detailed immunological investigations.[5][6]

Table 1: Comparison of Common Animal Models for Dermatophytosis

FeatureGuinea Pig ModelMouse Model
Animal Species Cavia porcellusMus musculus (e.g., C57BL/6, BALB/c)[6][7]
Relevant Infections Tinea corporis, Tinea pedis, Tinea unguium[4][8]Tinea corporis
Common Pathogens Trichophyton mentagrophytes, Microsporum canis[5]Trichophyton rubrum, Trichophyton mentagrophytes[5][6]
Key Advantages - Skin reaction can mimic human infection more closely.[4]- Well-established and widely used model.- Availability of transgenic and knockout strains.[5]- Lower cost and easier handling.
Key Disadvantages - Higher cost and larger housing requirements.- Spontaneous healing can occur.- Inflammatory response may differ from humans.- Spontaneous healing is common.[5]

Signaling Pathway of Naftifine Action

The primary mechanism of action for Naftifine is the inhibition of the squalene-2,3-epoxidase enzyme in fungi. This disruption of the ergosterol biosynthesis pathway leads to a deficiency of ergosterol and an accumulation of squalene (B77637) within the fungal cell, ultimately resulting in cell death.

Caption: Mechanism of action of Naftifine in inhibiting fungal ergosterol biosynthesis.

Experimental Protocols

Protocol 1: Guinea Pig Model of Tinea Corporis

This protocol outlines the induction of a dermatophyte infection on the skin of a guinea pig and subsequent treatment with a topical antifungal agent like Naftifine.

Materials:

  • Hartley strain guinea pigs (male, 300-350g)

  • Trichophyton mentagrophytes culture

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline solution

  • Electric clippers

  • Sterile cotton swabs

  • Topical Naftifine formulation (e.g., 1% cream)

  • Placebo control cream

  • Caliper for lesion measurement

  • Microscope and potassium hydroxide (B78521) (KOH) solution for fungal identification

Procedure:

  • Fungal Culture: Culture T. mentagrophytes on SDA plates for 10-14 days at 28°C. Harvest the spores and suspend them in sterile saline to a final concentration of approximately 1 x 10^7 spores/mL.

  • Animal Preparation: Anesthetize the guinea pigs. Shave an area of approximately 2x2 cm on the back of each animal. Gently abrade the skin with fine-grit sandpaper to disrupt the stratum corneum without causing bleeding.

  • Inoculation: Apply 0.1 mL of the fungal spore suspension to the abraded skin area and spread evenly with a sterile cotton swab.

  • Infection Development: House the animals individually and monitor for the development of skin lesions (erythema, scaling, crusting), which typically appear within 5-7 days.

  • Treatment: Once lesions are established, randomly divide the animals into treatment and control groups. Apply a thin layer of the Naftifine formulation or the placebo cream to the entire lesion and a small margin of surrounding healthy skin once daily for 14 days.

  • Efficacy Evaluation:

    • Clinical Scoring: Score the severity of the lesions daily or every other day based on a predefined scale (e.g., 0=no signs, 1=slight erythema, 2=moderate erythema and scaling, 3=severe erythema, scaling, and crusting).

    • Mycological Examination: At the end of the treatment period, collect skin scrapings from the lesion sites. Perform a direct microscopic examination using KOH to visualize fungal elements and culture the scrapings on SDA to determine the presence of viable fungi.

Protocol 2: Mouse Model of Tinea Corporis

This protocol is adapted for use in mice, which can be advantageous for larger-scale screening or immunological studies.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • Trichophyton rubrum or Trichophyton mentagrophytes culture

  • Similar materials as for the guinea pig model.

Procedure:

  • Fungal Culture: Prepare the fungal inoculum as described in Protocol 1.

  • Animal Preparation: Anesthetize the mice and shave a small area on the back.

  • Inoculation: Apply a small volume (e.g., 10-20 µL) of the fungal spore suspension to the shaved area. Occlusive dressing can be used for the first 24-48 hours to enhance infection.

  • Infection Development: Monitor for the development of lesions, which typically appear within 7-10 days.

  • Treatment: Apply the Naftifine formulation or placebo as described for the guinea pig model, adjusting the amount for the smaller surface area.

  • Efficacy Evaluation:

    • Clinical Scoring: Use a similar scoring system as for the guinea pig model.

    • Fungal Burden: At the end of the study, euthanize the animals and excise the infected skin. Homogenize the tissue and perform serial dilutions for plating on SDA to quantify the number of colony-forming units (CFUs) per gram of tissue.

Experimental Workflow Diagram

experimental_workflow start Start animal_prep Animal Preparation (Shaving & Abrasion) start->animal_prep inoculation Fungal Inoculation animal_prep->inoculation infection_dev Infection Development (5-10 days) inoculation->infection_dev grouping Randomization into Groups infection_dev->grouping treatment Topical Treatment (Naftifine or Placebo) grouping->treatment evaluation Efficacy Evaluation treatment->evaluation clinical_scoring Clinical Scoring evaluation->clinical_scoring Assess mycological_exam Mycological Examination (KOH & Culture/CFU) evaluation->mycological_exam Assess data_analysis Data Analysis clinical_scoring->data_analysis mycological_exam->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the efficacy of topical antifungal agents in animal models.

Data Presentation

Quantitative data from these studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 2: Example of Clinical Score Data Presentation

Treatment GroupDay 0Day 3Day 7Day 10Day 14
Naftifine (1%) 2.8 ± 0.42.5 ± 0.31.8 ± 0.51.1 ± 0.40.5 ± 0.2*
Placebo 2.9 ± 0.53.0 ± 0.43.2 ± 0.33.5 ± 0.63.6 ± 0.5
Values are presented as mean ± standard deviation. *p < 0.05 compared to placebo.

Table 3: Example of Mycological Efficacy Data Presentation

Treatment GroupNumber of AnimalsMycological Cure Rate (%)Mean Fungal Burden (log CFU/g tissue)
Naftifine (1%) 1080%2.5 ± 0.8
Placebo 1010%5.2 ± 1.1
Values are presented as mean ± standard deviation. *p < 0.05 compared to placebo.

Conclusion

The guinea pig and mouse models of dermatophytosis are invaluable tools for the preclinical evaluation of topical antifungal agents like Naftifine. The detailed protocols and evaluation methods described in these application notes provide a robust framework for assessing the in vivo efficacy of new and existing antifungal formulations. Consistent application of these models and clear data presentation are crucial for the successful development of novel dermatological therapies.

References

Application Notes and Protocols for Nifedipine in Smooth Muscle Tissue Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE TO THE READER: Initial searches for "Nafiverine" did not yield any results in the context of smooth muscle tissue bath studies. It is possible that the name is misspelled or refers to a compound not yet documented in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for Nifedipine (B1678770) , a well-characterized dihydropyridine (B1217469) calcium channel blocker, as a representative compound for studying smooth muscle relaxation in tissue bath experiments. The principles and protocols outlined here are broadly applicable to the study of other vasoactive compounds.

Introduction

Nifedipine is a potent vasodilator that acts by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and a subsequent decrease in vascular resistance. Organ bath (tissue bath) studies are a fundamental in vitro technique used to characterize the pharmacological effects of compounds like nifedipine on isolated smooth muscle tissues. This method allows for the determination of key pharmacological parameters such as potency (IC50) and efficacy in a controlled physiological environment.

These application notes provide a summary of nifedipine's effects on various smooth muscle preparations and detailed protocols for conducting tissue bath experiments.

Data Presentation: Nifedipine Activity in Smooth Muscle

The following table summarizes the inhibitory concentration (IC50) values for nifedipine obtained from various smooth muscle tissue bath studies. The IC50 value represents the concentration of nifedipine required to inhibit 50% of the maximal contractile response induced by an agonist.

Tissue PreparationSpeciesAgonist (Concentration)IC50 (M)Reference
Rabbit AortaRabbitPotassium (K+)3 x 10-9[1]
Rat Aorta StripRatNorepinephrine (B1679862) (NE)2.76 x 10-9[2]
Rat Aorta StripRatPotassium Chloride (KCl)1.83 x 10-9[2]
Rabbit Basilar ArteryRabbitPotassium (K+)~1 x 10-8[3]
Rabbit Facial ArteryRabbitPotassium (K+)~3 x 10-8[3]
Guinea-pig Taenia ColiGuinea-pigPotassium Chloride (KCl, 60mM)6.74 x 10-9[4]

Experimental Protocols

Protocol 1: Isolated Rat Thoracic Aorta Ring Preparation and Mounting

This protocol describes the dissection and mounting of rat thoracic aorta rings for isometric tension recording in an organ bath system.

Materials:

  • Male Wistar rats (250-300g)

  • Physiological Salt Solution (PSS) (Krebs-Henseleit solution), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1.

  • Dissection microscope, fine scissors, and forceps

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical silk suture

Procedure:

  • Euthanasia and Dissection:

    • Euthanize the rat according to institutionally approved methods.

    • Make a midline abdominal incision and carefully expose the thoracic cavity.

    • Excise the thoracic aorta and immediately place it in a petri dish containing cold, carbogen-aerated PSS.[5]

  • Aortic Ring Preparation:

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue from the aorta.

    • Cut the aorta into rings of approximately 4-5 mm in length.[5]

    • For endothelium-denuded preparations, gently rub the luminal surface with a fine wire or wooden stick.

  • Mounting in the Organ Bath:

    • Suspend each aortic ring between two stainless steel hooks or L-shaped wires in the organ bath chamber containing PSS at 37°C and continuously bubbled with carbogen.[6]

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 grams. Replace the PSS every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of an agonist, typically 60 mM KCl.

    • Wash the tissue with fresh PSS to return to baseline tension. The preparation is now ready for the experiment.

Protocol 2: Nifedipine Concentration-Response Curve

This protocol details the procedure for generating a cumulative concentration-response curve for nifedipine against a pre-contracted aortic ring.

Materials:

  • Mounted and equilibrated aortic rings (from Protocol 1)

  • Potassium Chloride (KCl) stock solution

  • Nifedipine stock solution (prepared in a suitable solvent like DMSO and protected from light)

  • PSS

Procedure:

  • Induce Contraction:

    • Induce a sustained contraction by adding a contracting agent to the organ bath. A common method is to replace the PSS with a high-potassium PSS (e.g., 60 mM KCl, where NaCl is replaced equimolarly with KCl).

    • Allow the contraction to reach a stable plateau. This will serve as the maximal response (100%).

  • Cumulative Addition of Nifedipine:

    • Once a stable contraction is achieved, add nifedipine to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10-10 M to 10-6 M).

    • Allow the tissue to reach a new stable baseline after each addition before adding the next concentration.

  • Data Analysis:

    • Record the relaxation at each concentration of nifedipine as a percentage of the initial maximal contraction.

    • Plot the percentage of relaxation against the logarithm of the nifedipine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Smooth Muscle Contraction Signaling Pathway

The following diagram illustrates the key signaling events leading to smooth muscle contraction, which is the target pathway for nifedipine's inhibitory action.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine, K+) Receptor GPCR / Voltage-gated Ca2+ Channel Agonist->Receptor Ca_ext Ca2+ L_type L-type Ca2+ Channel Ca_ext->L_type Influx Receptor->L_type Depolarization Ca_int Ca2+ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylation MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction Nifedipine Nifedipine Nifedipine->L_type Inhibition

Caption: Nifedipine inhibits L-type Ca2+ channels, blocking Ca2+ influx and preventing contraction.

Diagram 2: Experimental Workflow for Nifedipine Tissue Bath Study

This diagram outlines the sequential steps involved in a typical organ bath experiment to evaluate the effect of nifedipine.

G start Start dissect Dissect Aortic Rings start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate (60 min) Under Resting Tension mount->equilibrate viability Viability Test (e.g., 60mM KCl) equilibrate->viability wash Wash to Baseline viability->wash contract Induce Sustained Contraction (e.g., 60mM KCl) wash->contract add_nifedipine Cumulative Addition of Nifedipine contract->add_nifedipine record Record Relaxation add_nifedipine->record record->add_nifedipine Next Concentration analyze Analyze Data (Concentration-Response Curve, IC50) record->analyze end End analyze->end

Caption: Workflow for assessing nifedipine's effect on pre-contracted aortic rings in an organ bath.

References

High-Throughput Screening Assays for Nafiverine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafiverine, a known antispasmodic agent, and its analogs represent a promising area for the discovery of novel therapeutics targeting smooth muscle hypercontractility. The development of high-throughput screening (HTS) assays is crucial for the efficient identification and characterization of new chemical entities with desired pharmacological profiles. This document provides detailed application notes and protocols for HTS assays relevant to the potential mechanisms of action of this compound and its analogs, namely muscarinic receptor antagonism and calcium channel blockade. These protocols are designed for adaptation in drug discovery and development settings.

Smooth muscle contraction is primarily regulated by two key signaling pathways: the influx of extracellular calcium through voltage-gated calcium channels and the activation of muscarinic receptors by acetylcholine (B1216132), which leads to intracellular calcium release.[1][2] Antispasmodic drugs typically target one or both of these pathways to induce muscle relaxation.[1][2] Given the classification of this compound as an antispasmodic, screening for analogs with activity against these targets is a rational approach for lead discovery.

Section 1: High-Throughput Screening for Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, play a significant role in regulating smooth muscle contraction in various organs. Antagonism of these receptors is a well-established mechanism for antispasmodic action.

Signaling Pathway: M3 Muscarinic Receptor and Calcium Mobilization

The activation of Gq-coupled M3 muscarinic receptors by acetylcholine initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to smooth muscle contraction.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Induces Acetylcholine Acetylcholine Acetylcholine->M3R Binds Nafiverine_Analog This compound Analog (Antagonist) Nafiverine_Analog->M3R Blocks

M3 muscarinic receptor signaling pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) IP-One Assay

This competitive immunoassay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation, providing a robust method for screening M3 receptor antagonists.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Assay medium: HBSS with 20 mM HEPES, pH 7.4.

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

  • Carbachol (B1668302) (agonist).

  • This compound analogs (test compounds).

  • 384-well, low-volume, white microplates.

Procedure:

  • Cell Preparation: Culture M3-HEK293 cells to 80-90% confluency. Harvest and resuspend cells in assay medium to a density of 1 x 10^6 cells/mL.

  • Compound Plating: Dispense 2 µL of this compound analogs at various concentrations (typically in a 10-point dose-response curve) into the assay plate. Include wells for positive (agonist only) and negative (vehicle only) controls.

  • Cell Dispensing: Add 8 µL of the cell suspension to each well.

  • Agonist Addition: Add 10 µL of carbachol at its EC80 concentration (predetermined) to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis: Calculate the 665/620 nm ratio for each well. The inhibitory activity of the this compound analogs is determined by the decrease in the HTRF signal. Plot the percentage of inhibition against the log concentration of the analog to determine the IC50 value.

CompoundTargetAssay TypeIC50 (nM)Reference Compound
This compound Analog 1M3 Muscarinic ReceptorHTRF IP-One[Insert Data]Atropine
This compound Analog 2M3 Muscarinic ReceptorHTRF IP-One[Insert Data]Atropine
This compound Analog 3M3 Muscarinic ReceptorHTRF IP-One[Insert Data]Atropine
AtropineM3 Muscarinic ReceptorHTRF IP-One1.5-

[Insert Data]: Placeholder for experimentally determined values.

Section 2: High-Throughput Screening for Calcium Channel Blockers

Voltage-gated calcium channels (VGCCs), particularly L-type calcium channels, are essential for the initiation of smooth muscle contraction. Blockade of these channels is a key mechanism for many antispasmodic drugs.

Signaling Pathway: L-type Calcium Channel and Smooth Muscle Contraction

Depolarization of the smooth muscle cell membrane opens L-type calcium channels, allowing an influx of extracellular calcium, which triggers the contractile machinery.

L_type_Ca_Channel cluster_membrane Cell Membrane L_type_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Depolarization Membrane Depolarization Depolarization->L_type_Channel Opens Ca_Extracellular Ca²⁺ (extracellular) Ca_Extracellular->L_type_Channel Enters through Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates Nafiverine_Analog This compound Analog (Blocker) Nafiverine_Analog->L_type_Channel Blocks HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_validation Hit Validation Compound_Library This compound Analog Library Assay_Plates 384-well Assay Plates Compound_Library->Assay_Plates Primary_Screen Primary HTS Assay_Plates->Primary_Screen Cell_Culture Target Cell Culture Cell_Culture->Assay_Plates Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Primary Hits Secondary_Assays Secondary Assays (Selectivity, MOA) Dose_Response->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

References

Application Notes and Protocols for the Analytical Quantification of Naftifine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Nafiverine": Initial searches for "this compound" did not yield significant results for a widely recognized pharmaceutical compound with established analytical methods. It is highly probable that this is a misspelling of Naftifine , a common allylamine (B125299) antifungal agent. The following application notes and protocols are therefore focused on the quantitative analysis of Naftifine. A lesser-known compound named this compound, an antispasmodic agent, does exist but is not the subject of this detailed analytical overview due to the scarcity of public-domain analytical methodologies.

These notes are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Naftifine in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of Naftifine in various pharmaceutical dosage forms, such as creams, gels, and solutions.

Application Note

This RP-HPLC method provides a rapid, precise, and accurate quantification of Naftifine Hydrochloride in topical cream formulations. The method is suitable for routine quality control analysis.

Quantitative Data Summary
ParameterMethod 1Method 2
Linearity Range 20–120 µg/mL80–120% of nominal concentration
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 5.02 µg/mLNot Reported
Limit of Quantification (LOQ) 16.72 µg/mLNot Reported
Accuracy (% Recovery) 100.4%100.2%
Precision (% RSD) < 2%Not Reported
Retention Time ~ 4.0 minutes~ 2.0 minutes
Experimental Protocol: RP-HPLC for Naftifine HCl in Cream

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions (Method 1):

  • Column: Inertsil ODS (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1]

  • Mobile Phase: Acetonitrile, Methanol (B129727), and Water (35:40:25 v/v/v) with 0.8% triethylamine. The pH is adjusted to 5.5 with acetic acid.[2]

  • Flow Rate: 1.4 mL/min.[2]

  • Detection Wavelength: 265 nm.[2]

  • Injection Volume: 15-20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Naftifine Hydrochloride reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 20, 40, 60, 80, 100, 120 µg/mL) using the mobile phase.

  • Sample Preparation (from Cream):

    • Accurately weigh a quantity of the cream equivalent to 10 mg of Naftifine Hydrochloride into a 100 mL volumetric flask.[1]

    • Add approximately 60 mL of methanol and mix vigorously for 2 minutes.[1]

    • Heat the mixture at 45°C for 5 minutes, then cool to room temperature.[1]

    • Dilute to the mark with methanol and mix well.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of Naftifine in the sample using the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Inject_Std Inject Standards Standard_Prep->Inject_Std Sample_Prep Prepare Sample Solution (from Cream) Inject_Sample Inject Sample Sample_Prep->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Detect UV Detection at 265 nm Inject_Std->Detect Inject_Sample->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Naftifine Detect->Quantify Cal_Curve->Quantify

HPLC Analysis Workflow for Naftifine Quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of Naftifine, particularly in non-complex formulations or for preliminary analysis.

Application Note

This method is suitable for the quantitative and qualitative analysis of Naftifine Hydrochloride in liquid dosage forms. It relies on the characteristic UV absorption of Naftifine.

Quantitative Data Summary
ParameterValue
Maximum Absorption (λmax) 256 ± 2 nm
Solvent Ethyl alcohol 96%
Experimental Protocol: UV-Vis Spectrophotometry for Naftifine HCl

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Solutions:

  • Solvent: 96% Ethyl Alcohol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Naftifine Hydrochloride reference standard in 100 mL of 96% ethyl alcohol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) using 96% ethyl alcohol.

  • Sample Solution: Accurately dilute a known amount of the liquid formulation with 96% ethyl alcohol to obtain a theoretical concentration within the calibration range.

3. Analysis Procedure:

  • Turn on the spectrophotometer and allow it to warm up.

  • Set the wavelength to the λmax of Naftifine (256 nm).

  • Use 96% ethyl alcohol as a blank to zero the absorbance.

  • Measure the absorbance of each working standard solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of Naftifine in the sample from the calibration curve.

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard_Prep Prepare Standard Solutions Measure_Std Measure Absorbance of Standards Standard_Prep->Measure_Std Sample_Prep Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample_Prep->Measure_Sample Set_Wavelength Set λmax to 256 nm Blank Zero with Blank (Solvent) Set_Wavelength->Blank Blank->Measure_Std Blank->Measure_Sample Cal_Curve Plot Calibration Curve Measure_Std->Cal_Curve Calculate_Conc Calculate Concentration Measure_Sample->Calculate_Conc Cal_Curve->Calculate_Conc

UV-Vis Spectrophotometry Workflow for Naftifine.

Gas Chromatography-Mass Spectrometry (GC-MS)

While specific GC-MS methods for the direct quantification of Naftifine in pharmaceutical formulations are not widely reported in the readily available literature, this technique is highly valuable for the identification and quantification of volatile and semi-volatile compounds. Naftifine itself may require derivatization to improve its volatility for GC analysis. A general protocol that can be adapted is provided below.

Application Note

GC-MS can be a powerful tool for the analysis of Naftifine, especially for impurity profiling or in complex matrices where high selectivity is required. The following is a general guideline for method development.

Experimental Protocol: General GC-MS (Adaptable for Naftifine)

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Autosampler.

2. Chromatographic Conditions (to be optimized):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: e.g., 250°C.

  • Oven Temperature Program: A temperature gradient to ensure good separation (e.g., start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan for identification.

3. Sample Preparation (General):

  • Extraction: Extract Naftifine from the sample matrix using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Derivatization (if necessary): To increase volatility, Naftifine could be derivatized. Silylation is a common technique for compounds with active hydrogens, though Naftifine, a tertiary amine, may not require this. Thermal stability should be confirmed.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

4. Analysis Procedure:

  • Inject a known concentration of a derivatized or underivatized Naftifine standard to determine its retention time and mass spectrum.

  • Develop a calibration curve using a series of standard solutions.

  • Inject the prepared sample.

  • Identify Naftifine based on its retention time and mass spectrum.

  • Quantify using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Extraction Solvent Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Inject into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Detection->Quantification

A General Workflow for GC-MS Analysis.

Electrochemical Methods

Specific electrochemical methods for the quantification of Naftifine are not well-documented in the available literature. However, electrochemical sensors offer a promising avenue for rapid and sensitive analysis. A general protocol for developing a voltammetric method is outlined below.

Application Note

Electrochemical methods, such as voltammetry, could be developed for the rapid and sensitive quantification of Naftifine. This would involve investigating the electrochemical behavior of Naftifine at a suitable electrode.

Experimental Protocol: General Voltammetric Method Development

1. Instrumentation:

  • Potentiostat/Galvanostat.

  • Three-electrode cell (working, reference, and counter electrodes).

2. Electrode System (to be selected and optimized):

  • Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or a screen-printed electrode. The surface may be modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to enhance sensitivity.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

3. Experimental Conditions (to be optimized):

  • Supporting Electrolyte: A buffer solution (e.g., phosphate, acetate, or Britton-Robinson buffer) at an optimal pH.

  • Voltammetric Technique: Cyclic Voltammetry (CV) to study the redox behavior of Naftifine. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for quantitative analysis due to their higher sensitivity and better resolution.

4. Method Development and Analysis:

  • Study of Electrochemical Behavior: Record the cyclic voltammogram of Naftifine in the chosen supporting electrolyte to determine its oxidation or reduction potential.

  • Optimization of Parameters: Optimize experimental parameters such as pH of the supporting electrolyte, accumulation potential and time (for stripping voltammetry), and voltammetric waveform parameters (e.g., pulse amplitude, step potential).

  • Calibration: Construct a calibration curve by measuring the peak current at different concentrations of Naftifine under optimized conditions.

  • Sample Analysis: Prepare the sample by dissolving it in the supporting electrolyte and measure its voltammetric response. Quantify the concentration using the calibration curve.

Electro_Workflow cluster_setup Experimental Setup cluster_optimization Method Optimization cluster_quantification Quantification Electrode_Setup Assemble 3-Electrode Cell CV_Scan Cyclic Voltammetry Scan Electrode_Setup->CV_Scan Electrolyte_Prep Prepare Supporting Electrolyte Electrolyte_Prep->CV_Scan Identify_Peak Identify Redox Peak CV_Scan->Identify_Peak Optimize_Params Optimize pH, Potential, etc. Identify_Peak->Optimize_Params DPV_SWV Run DPV/SWV for Standards Optimize_Params->DPV_SWV Analyze_Sample Analyze Sample Optimize_Params->Analyze_Sample Cal_Curve Generate Calibration Curve DPV_SWV->Cal_Curve Determine_Conc Determine Concentration Cal_Curve->Determine_Conc Analyze_Sample->Determine_Conc

Workflow for Developing a Voltammetric Method.

References

Troubleshooting & Optimization

Technical Support Center: Nafiverine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafiverine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While the exact mechanism is under ongoing investigation, current data suggests that this compound may act as an inhibitor of a key kinase in a cellular signaling pathway, potentially the hypothetical "N-Kinase" cascade. This inhibition is thought to disrupt downstream signaling events that contribute to disease progression. Further characterization in your specific model system is recommended.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is a hydrophobic molecule with limited aqueous solubility. For in vitro experiments, it is recommended to prepare stock solutions in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the DMSO stock in your aqueous culture medium, ensuring the final DMSO concentration does not exceed a level that affects your experimental system (typically <0.1%).

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Q: I am observing precipitation of this compound when I dilute my stock solution into my cell culture medium. How can I resolve this?

A: This is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot and improve solubility:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.

  • Use a Surfactant: For certain in vitro assays, the inclusion of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. However, you must first validate that the surfactant itself does not interfere with your assay.

  • Sonication: Briefly sonicating the final diluted solution can help to break up small aggregates and improve dispersion.

  • Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Table 1: Effect of Solubilization Method on Apparent this compound Solubility

Solubilization MethodFinal DMSO Concentration (%)Apparent Solubility (µM)Observations
Direct Dilution0.15Precipitation observed > 10 µM
Sonication (1 min)0.115Minor precipitation at 20 µM
0.05% Pluronic® F-680.150No precipitation up to 50 µM
Issue 2: Inconsistent Experimental Results and Suspected Compound Instability

Q: My experimental results with this compound are highly variable between experiments. I suspect the compound may be unstable. How can I check for and mitigate this?

A: Compound instability can be a significant source of experimental variability. Consider the following troubleshooting strategies:

  • Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main stock solution by preparing and storing small, single-use aliquots.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound in your experimental medium immediately before each experiment. Do not store diluted solutions for extended periods.

  • Light Sensitivity: Protect this compound solutions from light, as some compounds are light-sensitive and can degrade upon exposure. Use amber-colored tubes and keep solutions covered.

  • Stability Assessment: To formally assess stability, you can incubate this compound in your experimental medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyze the concentration of the parent compound using a suitable analytical method like HPLC-MS.

Table 2: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Remaining this compound (%)
0100
695.2
1288.5
2475.1
4855.8
Issue 3: Potential Off-Target Effects

Q: I am observing unexpected cellular phenotypes that may not be related to the intended target of this compound. How can I investigate potential off-target effects?

A: Off-target effects are a common concern in drug development.[1][2][3] Here are some approaches to investigate this:

  • Dose-Response Analysis: Perform a wide-range dose-response curve. On-target effects typically occur within a specific concentration range, while off-target effects may appear at higher concentrations.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between specific on-target effects and non-specific effects related to the chemical scaffold.

  • Target Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use a genetic model (e.g., siRNA, shRNA, or CRISPR-Cas9) where the intended target is depleted. The phenotypic effects of this compound should be mimicked by the knockdown or knockout of the target protein.

  • Phenotypic Screening: Broad phenotypic screening or profiling across multiple cell lines can sometimes reveal unexpected activities and provide clues about potential off-target interactions.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (DMSO) dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute prep_cells Seed Cells in 96-well Plate treat Treat Cells prep_cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for a typical cell viability assay with this compound.

signaling_pathway This compound This compound NKinase N-Kinase This compound->NKinase Inhibition SubstrateA Substrate A NKinase->SubstrateA Phosphorylation SubstrateB Substrate B SubstrateA->SubstrateB Activation Response Cellular Response (e.g., Proliferation) SubstrateB->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_logic start Inconsistent Results? check_sol Check for Precipitation start->check_sol Yes check_stab Assess Compound Stability start->check_stab No check_sol->check_stab No Precipitation sol_issue Solubility Issue check_sol->sol_issue Precipitation Observed check_off_target Consider Off-Target Effects check_stab->check_off_target Stable stab_issue Stability Issue check_stab->stab_issue Degradation Detected off_target_issue Potential Off-Target check_off_target->off_target_issue

Caption: Troubleshooting logic for inconsistent experimental results.

References

Nafiverine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nafiverine. This resource provides researchers, scientists, and drug development professionals with essential guidance on overcoming common challenges related to the solubility and stability of this molecule. The following troubleshooting guides and frequently asked questions are designed to provide practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A: Publicly available information on the specific physicochemical properties of this compound is limited. However, based on its chemical structure, we know the following:

  • Molecular Formula: C₃₄H₃₈N₂O₄

  • Molecular Weight: 538.68 g/mol

  • Structural Features: The molecule contains tertiary amine groups, making it a weakly basic compound. It also possesses several aromatic rings, suggesting it is likely a lipophilic or poorly water-soluble molecule.

These characteristics indicate that this compound's solubility is expected to be highly dependent on pH.

Q2: I am having trouble dissolving this compound in aqueous buffers. What should I do?

A: Poor aqueous solubility is a common issue for large, lipophilic molecules. The presence of basic nitrogen atoms in this compound's structure suggests that its solubility will increase significantly at a lower pH.

Troubleshooting Steps:

  • pH Adjustment: Start by attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4). The basic nitrogens will become protonated, forming a more soluble salt.

  • Use of Co-solvents: If pH adjustment is insufficient, consider using a co-solvent system. Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Excipients: For formulation development, solubilizing agents such as cyclodextrins or surfactants can be used to enhance aqueous solubility.

Below is a general workflow for addressing solubility issues.

G cluster_0 start Solubility Issue: This compound Precipitation or Low Concentration ph_adjust Attempt Dissolution in Acidic Buffer (pH 2-4) start->ph_adjust check1 Solubility Achieved? ph_adjust->check1 co_solvent Prepare Stock in Organic Solvent (DMSO, EtOH) & Dilute into Buffer check1->co_solvent No success Proceed with Experiment check1->success Yes check2 Solubility Achieved? co_solvent->check2 excipients Investigate Solubilizing Excipients (e.g., Cyclodextrins) check2->excipients No check2->success Yes fail Re-evaluate Formulation Strategy excipients->fail

Diagram 1: General workflow for enhancing this compound solubility.

Q3: How should I prepare a stock solution of this compound?

A: Given its likely poor water solubility, a stock solution should be prepared in an organic solvent.

Protocol: Preparation of a this compound Stock Solution
  • Solvent Selection: Choose a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. Other options include N,N-dimethylformamide (DMF) or ethanol.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the selected solvent to the powder. For example, to make a 10 mM stock solution of this compound (MW: 538.68), dissolve 5.39 mg in 1 mL of solvent.

  • Solubilization: Vortex or sonicate the mixture gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C to minimize degradation and solvent evaporation.

Q4: What are the potential stability issues for this compound?

A: While specific degradation data for this compound is not available, compounds with its structure (containing ester and ether linkages) can be susceptible to certain degradation pathways.

  • Hydrolysis: The ester groups in the molecule may be prone to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The tertiary amine and ether moieties could be susceptible to oxidation.

  • Photodegradation: Aromatic systems can sometimes be sensitive to light, leading to photodegradation.[1][2]

It is crucial to perform forced degradation studies to identify the specific vulnerabilities of this compound.

Troubleshooting and Experimental Guides

Guide 1: Assessing and Improving Solution Stability

If you observe precipitation in your this compound solution over time or suspect degradation, follow these steps.

Problem: Precipitation from solution upon storage.

  • Cause: This is often due to the compound crashing out of a supersaturated solution, especially when an organic stock is diluted into an aqueous buffer.

  • Solution:

    • Decrease the final concentration of this compound in the aqueous medium.

    • Increase the percentage of co-solvent (e.g., from 0.5% to 1% DMSO), if your experimental system allows.

    • Ensure the pH of the final solution is in a range that maintains the solubility of the protonated form.

Problem: Loss of compound potency or appearance of unknown peaks in analysis (e.g., HPLC).

  • Cause: This indicates chemical degradation.

  • Solution:

    • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.[3]

    • Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment.

    • Use Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the formulation, if permissible.

    • pH Control: Maintain the pH of the solution in a range where this compound is most stable, which must be determined experimentally through stability studies.

Guide 2: Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a drug substance. It helps identify degradation products and develop stability-indicating analytical methods.[4]

Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[5]

    • Oxidation: Add 3% H₂O₂ and store at room temperature.[5]

    • Thermal Degradation: Incubate a solution at 60°C (in parallel with a solid sample).

    • Photodegradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The goal is to separate the parent this compound peak from all degradation product peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation for this compound under each condition.

    • Identify potential degradation pathways based on the conditions that caused significant degradation.

The following diagram illustrates the workflow for a typical forced degradation study.

G cluster_1 prep Prepare this compound Solution (e.g., 1 mg/mL) stress Expose to Stress Conditions prep->stress acid Acidic (0.1 M HCl, 60°C) stress->acid base Basic (0.1 M NaOH, 60°C) stress->base oxid Oxidative (3% H₂O₂) stress->oxid therm Thermal (60°C) stress->therm photo Photolytic (ICH Q1B) stress->photo analysis Analyze Samples at Time Points (HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Degradation % Identify Degradation Pathways analysis->eval

Diagram 2: Workflow for a forced degradation study of this compound.

This technical support guide provides a starting point for addressing the solubility and stability challenges associated with this compound. Since specific experimental data for this compound is scarce, a systematic, empirical approach based on these general principles is the most effective strategy for success.

References

Technical Support Center: Improving the Accuracy of Nafiverine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of Nafiverine studies. Given the limited specific data on this compound, this guide incorporates information on its chemical class (piperazine-based antispasmodic) and general principles of antispasmodic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is identified as an antispasmodic agent, chemically described as N,N'-Di-[alpha-(1-naphthyl)-propionyloxy-2-ethyl]-piperazine. While specific studies on this compound's mechanism are limited, compounds of this class typically exert their effects through two primary pathways: anticholinergic (muscarinic receptor antagonism) and direct smooth muscle relaxation via calcium channel blockade.[1][2][3] These actions inhibit the involuntary contraction of smooth muscles, such as those in the gastrointestinal tract.

Q2: What are the common experimental models to study the antispasmodic activity of this compound?

The most common in vitro model for assessing antispasmodic activity is the isolated organ bath technique, frequently utilizing guinea pig ileum or rat jejunum segments.[4][5][6] This method allows for the direct measurement of muscle contraction and relaxation in response to the compound. In vivo models may involve measuring intestinal transit time or assessing the inhibition of agonist-induced intestinal spasms in animal models.

Q3: What are potential sources of variability in this compound experiments?

Several factors can contribute to variability in antispasmodic studies, including:

  • Compound Solubility and Stability: this compound's stability in aqueous solutions and plasma has been investigated, but researchers should always ensure complete solubilization in appropriate physiological buffers for consistent results.[7]

  • Experimental Conditions: Inconsistencies in agonist concentrations, incubation times, and tissue preparation can lead to variable results.

  • Off-Target Effects: As a piperazine (B1678402) derivative, this compound may exhibit off-target effects. It is crucial to assess its activity on various receptors to ensure specificity.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments.

Issue 1: Inconsistent or Weak Spasmolytic Effect in Isolated Organ Bath

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Solubility of this compound Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed physiological salt solution immediately before use. Visually inspect for any precipitation.
Degradation of Compound Prepare fresh dilutions for each experiment. Assess the stability of this compound in the specific buffer and temperature used for the assay.
Tissue Desensitization Ensure adequate washout periods between agonist and antagonist applications to allow the tissue to return to its baseline responsiveness.
Incorrect Agonist Concentration Verify the concentration of the spasmogen (e.g., acetylcholine (B1216132), histamine, KCl) and ensure it elicits a submaximal, reproducible contraction.
Tissue Viability Monitor the spontaneous activity and responsiveness of the tissue throughout the experiment. If responsiveness declines, replace with a fresh tissue preparation.
Issue 2: High Variability Between Experimental Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Tissue Preparation Standardize the length and handling of the isolated tissue segments. Ensure consistent tension is applied when mounting the tissue in the organ bath.
Temperature and pH Fluctuations Continuously monitor and maintain the temperature and pH of the physiological salt solution in the organ bath.
Pipetting Errors Use calibrated pipettes and consistent techniques for adding solutions to the organ bath.
Biological Variation Increase the number of replicates (n) to account for inherent biological variability between animals.
Issue 3: Suspected Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-specific Binding Conduct counter-screening assays against a panel of other receptors to determine the selectivity of this compound.
Interaction with Multiple Signaling Pathways Investigate the effect of this compound in the presence of specific antagonists for other common receptors (e.g., adrenergic, serotonergic) to rule out their involvement.
Concentration-Dependent Effects Perform dose-response curves over a wide range of concentrations to identify if different effects are observed at higher concentrations.

Experimental Protocols

Protocol 1: In Vitro Antispasmodic Activity Assay using Isolated Guinea Pig Ileum

This protocol details the methodology to assess the spasmolytic effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Acetylcholine (ACh)

  • Atropine (positive control)

  • This compound

  • Isolated organ bath system with a transducer and recording system

Procedure:

  • A guinea pig is euthanized according to ethical guidelines.

  • The abdomen is opened, and a segment of the ileum is isolated and placed in a petri dish containing aerated Tyrode's solution.

  • The ileum is cleaned of mesenteric tissue and cut into segments of 2-3 cm.

  • A segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g.

  • Record a baseline response.

  • Add a submaximal concentration of acetylcholine (e.g., 1 µM) to induce a stable contraction.

  • Once the contraction is stable, add cumulative concentrations of this compound to the bath and record the relaxation.

  • Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.

  • Repeat the procedure with Atropine as a positive control.

  • The percentage of inhibition of the acetylcholine-induced contraction is calculated for each concentration of this compound.

Data Presentation:

The results can be summarized in a table to compare the inhibitory effects of this compound and the control.

CompoundConcentration (µM)% Inhibition of ACh-induced Contraction (Mean ± SEM)
This compound0.1Data
1Data
10Data
100Data
Atropine0.01Data
0.1Data
1Data

Data to be filled in by the researcher based on experimental results.

Protocol 2: Assessment of Calcium Channel Blocking Activity

This protocol determines if this compound's antispasmodic effect is mediated through the blockade of voltage-gated calcium channels.

Materials:

  • Same as Protocol 1, with the addition of high potassium (KCl) Tyrode's solution (e.g., 80 mM KCl, with NaCl concentration adjusted to maintain osmolarity).

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • Replace the normal Tyrode's solution with high KCl Tyrode's solution to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.

  • Once the contraction is stable, add cumulative concentrations of this compound to the bath and record the relaxation.

  • Wash the tissue and allow it to return to baseline.

  • Calculate the percentage of inhibition of the KCl-induced contraction.

Data Presentation:

CompoundConcentration (µM)% Inhibition of KCl-induced Contraction (Mean ± SEM)
This compound0.1Data
1Data
10Data
100Data
Verapamil (Control)0.01Data
0.1Data
1Data

Data to be filled in by the researcher based on experimental results.

Visualizations

Signaling Pathway of Antispasmodic Action

The following diagram illustrates the potential signaling pathways through which this compound may exert its antispasmodic effects, based on the mechanisms of similar compounds.

Antispasmodic_Action ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Nafiverine_anti This compound Nafiverine_anti->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_SR Ca²⁺ Release SR->Ca_SR Ca_increase ↑ Intracellular [Ca²⁺] Ca_SR->Ca_increase Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Nafiverine_ca This compound Nafiverine_ca->VGCC Blocks Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to

Caption: Inferred signaling pathways of this compound's antispasmodic action.

Experimental Workflow for In Vitro Antispasmodic Assay

This diagram outlines the general workflow for conducting an in vitro antispasmodic assay.

Experimental_Workflow start Start tissue_prep Isolate and Prepare Guinea Pig Ileum start->tissue_prep mount Mount Tissue in Organ Bath tissue_prep->mount equilibrate Equilibrate for 30-60 min mount->equilibrate add_agonist Add Spasmogen (e.g., Acetylcholine) equilibrate->add_agonist record_contraction Record Stable Contraction add_agonist->record_contraction add_this compound Add Cumulative Doses of this compound record_contraction->add_this compound record_relaxation Record Relaxation Response add_this compound->record_relaxation washout Washout record_relaxation->washout washout->add_agonist Repeat for next concentration/drug analyze Analyze Data and Calculate % Inhibition washout->analyze After all tests end End analyze->end

Caption: General workflow for the isolated organ bath experiment.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common experimental issues.

Troubleshooting_Flow rect_node rect_node start Experiment Yields Unexpected Results check_reproducibility Is the issue reproducible? start->check_reproducibility no_effect Weak or No Effect? check_reproducibility->no_effect Yes high_variability High Variability? check_reproducibility->high_variability Yes off_target Suspected Off-Target Effects? check_reproducibility->off_target Yes end Problem Resolved check_reproducibility->end No (likely random error) check_solubility Check Compound Solubility & Stability no_effect->check_solubility check_agonist Verify Agonist Concentration & Activity check_solubility->check_agonist check_tissue Assess Tissue Viability check_agonist->check_tissue check_tissue->end standardize_prep Standardize Tissue Preparation high_variability->standardize_prep check_conditions Verify Experimental Conditions (T°, pH) standardize_prep->check_conditions check_conditions->end run_selectivity Run Selectivity Assays off_target->run_selectivity run_selectivity->end

Caption: A logical flow for troubleshooting common experimental problems.

References

Nafiverine experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Nafiverine" is not publicly available. This technical support center provides guidance based on common experimental challenges encountered with novel small molecule compounds. The troubleshooting advice and protocols are general and should be adapted to the specific physicochemical properties and biological targets of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding experimental variability and provides foundational knowledge for troubleshooting.

Question IDQuestionAnswer
NFV-FAQ-001 What are the most common sources of experimental variability when working with new compounds like this compound? Experimental variability can stem from several factors including: biological variability (e.g., differences between cell passages or animal subjects), procedural variations (e.g., inconsistent pipetting, timing, or washing steps), and reagent quality (e.g., degradation of the compound or probes).[1][2][3][4] It is crucial to standardize protocols and meticulously document each step to minimize these variations.[1]
NFV-FAQ-002 How can I minimize variability between different batches of this compound? Ensure each batch of this compound has a consistent purity and formulation. Conduct quality control checks, such as HPLC or mass spectrometry, on each new batch. Store the compound under identical, optimal conditions to prevent degradation.
NFV-FAQ-003 My results with this compound are not reproducible. What should I check first? Start by reviewing your experimental design for potential flaws.[5][6] Ensure you have an adequate sample size and a proper control group.[5] Verify the stability and solubility of this compound in your specific experimental media. Inconsistent sample preparation is a frequent cause of irreproducibility.[3]
NFV-FAQ-004 Could the vehicle used to dissolve this compound be affecting my results? Yes, the vehicle (e.g., DMSO, ethanol) can have biological effects on its own. Always run a vehicle-only control to distinguish the effects of this compound from those of the solvent. The final concentration of the vehicle should be kept constant across all experimental conditions and be as low as possible.
NFV-FAQ-005 How important is cell line authentication and passage number? Extremely important. Cell lines can become misidentified or their characteristics can drift with high passage numbers. Regularly authenticate your cell lines and use cells within a consistent and low passage number range to ensure reproducible results. Experimental variability can arise from using cells at different passage numbers.[4]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues encountered during experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
StepActionRationale
1 Review and Standardize Protocol Carefully review your entire experimental protocol. Ensure all steps, including incubation times, temperatures, and reagent concentrations, are consistent across all experiments.[1] Create a detailed checklist for each experiment.
2 Check Compound Stability This compound may be degrading under your experimental conditions (e.g., in aqueous media, at 37°C, or under light). Assess the stability of this compound over the time course of your experiment using an appropriate analytical method.
3 Verify Compound Concentration Prepare fresh stock solutions of this compound. Inaccuracies in serial dilutions can lead to significant variability. Verify the concentration of your working solutions.
4 Assess Cellular Health Monitor the health and confluence of your cells. Stressed or overly confluent cells can respond differently to treatment. Ensure consistent cell seeding density and health.
5 Minimize Handling Variation If possible, have the same person perform critical steps of the experiment. Subtle differences in technique can introduce variability.[2]
Issue 2: Low or No Observed Bioactivity of this compound
StepActionRationale
1 Confirm Solubility Poorly soluble compounds often exhibit low bioactivity due to low effective concentration.[7] Visually inspect your treatment media for any precipitation of this compound. Consider using a different solvent or a solubility-enhancing excipient.
2 Increase Concentration Range The effective concentration of this compound may be higher than initially tested. Perform a dose-response experiment with a wider range of concentrations.
3 Extend Treatment Time The biological effects of this compound may require a longer incubation time to become apparent. Conduct a time-course experiment.
4 Check for Compound-Media Interactions This compound may bind to components in the cell culture media (e.g., serum proteins), reducing its free concentration and bioavailability. Consider reducing the serum percentage during treatment, if possible for your cell type.
5 Verify Target Expression Ensure that the intended biological target of this compound is present and expressed in your experimental system (e.g., cell line, tissue).
Issue 3: High Background Signal or Off-Target Effects
StepActionRationale
1 Optimize Antibody/Probe Concentrations If using immunoassays or probes, titrate the concentrations to find the optimal signal-to-noise ratio.[1]
2 Improve Washing Steps Insufficient washing can leave behind unbound reagents, leading to high background. Increase the number, duration, or volume of washes.[1]
3 Incorporate Proper Blocking Inadequate blocking can lead to non-specific binding of antibodies or probes. Ensure you are using an appropriate blocking buffer and incubating for a sufficient amount of time.[1]
4 Run Isotype Controls For antibody-based assays, use an isotype control to differentiate specific signals from non-specific binding of the antibody.
5 Assess for Autofluorescence Some compounds are autofluorescent, which can interfere with fluorescence-based assays. Check for any intrinsic fluorescence of this compound at the wavelengths you are using.

Data Presentation: Summary of Potential Solubility and Stability Issues

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Media Poor aqueous solubility of this compound.Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute further in media. Consider using solubility enhancers or formulating as a nanosuspension.[7][8]
Loss of Activity Over Time Chemical instability; degradation of the compound.Store stock solutions at -80°C in small aliquots. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.
Variability in Potency (IC50/EC50) Inconsistent compound concentration due to precipitation or adsorption to plasticware.Use low-binding microplates and pipette tips. Vortex solutions thoroughly before use.
Amorphous to Crystalline Transformation Changes in the solid-state form of the compound upon storage or handling, affecting dissolution.[8]Monitor the physical form of the compound using techniques like XRPD. Store in a desiccator to prevent moisture-induced changes.

Experimental Protocols & Visualizations

General Protocol: In Vitro Cell Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture media from a concentrated stock solution (e.g., in DMSO). Also prepare a 2X vehicle control.

  • Treatment: Remove the old media from the cells and add an equal volume of the 2X this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate for the time specified in the reagent protocol to allow for color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism where this compound inhibits a receptor tyrosine kinase (RTK), thereby downregulating the RAS/MAPK and PI3K/Akt signaling pathways, which are commonly involved in cell proliferation and survival.[9][10]

Nafiverine_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibitory action of this compound on RTK signaling.

General Experimental Workflow for Compound Screening

This workflow outlines the logical progression from initial compound handling to final data analysis, highlighting key stages where variability can be introduced and controlled.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_QC Compound QC & Stock Preparation Treatment Compound Treatment Compound_QC->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Assay Performance Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro compound screening.

References

Technical Support Center: Nafiverine Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nafiverine research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the investigation of this novel antispasmodic agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known therapeutic category?

This compound is classified as an antispasmodic agent.[1][2][3] Its chemical name is α-Methyl-1-naphthaleneacetic acid 1,4-piperazinediyldi-2,1-ethanediyl ester.[2]

Q2: What is the suspected mechanism of action for this compound?

While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, as an antispasmodic, it is hypothesized to act as a smooth muscle relaxant.[4][5] Potential mechanisms could include the inhibition of calcium channels, anticholinergic/antimuscarinic activity, or direct effects on smooth muscle cells to prevent contractions.[4][6][7]

Q3: Are there any known metabolites of this compound?

One metabolite of this compound has been identified as N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine.[1] Further research may be required to identify other potential metabolites.

Q4: What are the common initial steps for in vitro testing of this compound?

Initial in vitro assays for a novel antispasmodic like this compound typically involve assessing its effects on isolated smooth muscle tissue preparations (e.g., guinea pig ileum, tracheal strips, or vascular rings) to characterize its relaxant properties and determine its potency.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results in smooth muscle relaxation assays. 1. Compound Instability: this compound may be degrading in the aqueous solution of the organ bath. 2. Tissue Viability: The isolated smooth muscle tissue may have lost its viability. 3. Incorrect Concentration Range: The concentrations tested may be outside the effective range.1. Prepare fresh stock solutions of this compound for each experiment. Conduct stability tests in the experimental buffer. 2. Test tissue viability with a standard contracting agent (e.g., high-potassium solution) at the end of the experiment. 3. Perform a wider range of logarithmic concentrations to establish a clear dose-response curve.
Low solubility of this compound in aqueous buffers. This compound, like many organic compounds, may have poor water solubility.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the aqueous experimental buffer. Ensure the final solvent concentration is low and consistent across all experimental groups, including controls.
Difficulty in identifying the specific molecular target of this compound. The mechanism of action may be complex, involving multiple pathways or a novel target.1. Receptor Binding Assays: If an anticholinergic mechanism is suspected, perform competitive binding assays with known muscarinic receptor ligands. 2. Calcium Imaging: Use fluorescent calcium indicators to determine if this compound affects intracellular calcium mobilization. 3. Electrophysiology: Employ patch-clamp techniques to study the effects of this compound on specific ion channels in smooth muscle cells.
Observed cytotoxicity in cell-based assays. High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to the cells.1. Determine the maximum non-toxic concentration of the vehicle in your cell line. 2. Perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) to identify a suitable concentration range for your functional assays.

Experimental Protocols

Protocol 1: Evaluation of Antispasmodic Activity on Isolated Guinea Pig Ileum
  • Tissue Preparation: A male guinea pig (250-300g) is euthanized, and a segment of the ileum is excised and placed in Tyrode's solution.

  • Organ Bath Setup: A 1-2 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.

  • Contraction Induction: A submaximal contraction is induced using a contractile agent such as acetylcholine (B1216132) or histamine.

  • This compound Administration: Once the contraction has stabilized, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The relaxation of the ileal strip is recorded using an isometric force transducer.

  • Data Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the contractile agent. A dose-response curve is plotted to determine the EC50 value.

Protocol 2: Stability Assessment of this compound in Aqueous Solution
  • Solution Preparation: Prepare a solution of this compound in the relevant aqueous buffer (e.g., Tyrode's solution) at a known concentration.

  • Incubation: Aliquots of the solution are incubated at different temperatures (e.g., 4°C, room temperature, 37°C) and for various durations.

  • Sample Analysis: At each time point, a sample is taken and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound.

  • Data Analysis: The degradation rate of this compound is calculated at each temperature to determine its stability under the experimental conditions.

Quantitative Data Summary

As specific quantitative data for this compound is limited in the public domain, the following table provides a template with representative data that researchers might generate.

Parameter Value Experimental Model
EC50 (Acetylcholine-induced contraction) e.g., 1.5 µMGuinea Pig Ileum
EC50 (Histamine-induced contraction) e.g., 2.8 µMGuinea Pig Tracheal Strips
Solubility in 0.1% DMSO/Saline e.g., < 10 µg/mL-
Half-life in Rabbit Plasma (in vitro) e.g., 45 minRabbit Plasma
Metabolite Identified N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazineIn vivo (Rabbit)

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway for smooth muscle contraction involving calcium, which could be a target for this compound's antispasmodic activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-Coupled Receptor PLC PLC Receptor->PLC Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Agonist Agonist (e.g., Acetylcholine) Agonist->Receptor IP3 IP3 PLC->IP3 Ca_SR Ca2+ release from SR IP3->Ca_SR Ca_Calmodulin Ca2+-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction This compound This compound (Hypothesized Action) This compound->Receptor Antagonism? This compound->Ca_Channel Inhibition?

Caption: Potential mechanism of smooth muscle contraction and hypothesized points of intervention for this compound.

Experimental Workflow Diagram

This diagram outlines a typical workflow for characterizing a novel antispasmodic compound like this compound.

G A Compound Synthesis & Purification (this compound) B In Vitro Screening (Isolated Organ Bath) A->B C Dose-Response & Potency (EC50) Determination B->C D Mechanism of Action Studies (e.g., Ca2+ Imaging, Receptor Binding) C->D E Metabolic Stability Assays (e.g., Plasma, Microsomes) C->E F In Vivo Efficacy Studies (Animal Models of Spasm) D->F E->F G Pharmacokinetic & Toxicological Profiling F->G

References

Technical Support Center: Nafiverine Assay & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nafiverine. The following sections address common issues related to assay interference and offer mitigation strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features relevant to analytical assays?

This compound is an antispasmodic agent. Chemically, it is a piperazine (B1678402) and naphthalene (B1677914) derivative with the systematic name 2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate. Its structure contains ester linkages, which can be susceptible to hydrolysis, and a basic piperazine ring that can influence its chromatographic behavior and lead to specific matrix effects.

Q2: What are the most common analytical techniques for quantifying this compound in biological samples?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine.

Q3: I am observing high variability in my this compound assay. What are the potential causes?

High variability can stem from several factors:

  • Sample Preparation: Inconsistent extraction efficiency or the presence of interfering substances from the biological matrix.

  • Compound Instability: Degradation of this compound in the sample or during the analytical process.

  • Instrumental Issues: Fluctuations in instrument performance.

  • Pipetting and Handling Errors: Inconsistent sample and standard preparation.

Q4: My this compound assay shows a lower-than-expected recovery. What should I investigate?

Low recovery is often linked to:

  • Suboptimal Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficiently extracting this compound from the matrix.

  • Matrix Effects: Ion suppression in LC-MS/MS is a common cause of reduced signal intensity.

  • Adsorption: this compound may adsorb to plasticware or the HPLC column.

  • Degradation: The compound may be degrading during sample processing or storage.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis

Symptom: Tailing or fronting of the this compound peak in the chromatogram.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Column The basic piperazine moiety can interact with residual silanols on C18 columns. Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase or use a base-deactivated column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and peak shape of this compound. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.
Contamination of Guard/Analytical Column Flush the column with a strong solvent or replace the guard column.
Issue 2: Inaccurate Quantification in Bioanalytical Assays

Symptom: Inconsistent or inaccurate concentration measurements of this compound in biological samples.

Possible Causes & Solutions:

CauseRecommended Solution
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound. Optimize the chromatographic separation to separate this compound from the interfering peaks. A more rigorous sample clean-up method, such as solid-phase extraction (SPE), can also be effective. Using a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.
Metabolite Interference Metabolites of this compound may have similar retention times and structures, potentially interfering with the assay. A known metabolite is N-(2-hydroxyethyl)-N'-[α-(naphthyl)propionyloxy-2-ethyl]piperazine. Ensure the analytical method has sufficient selectivity to distinguish between the parent drug and its metabolites. For LC-MS/MS, this involves selecting unique precursor-product ion transitions.
Degradation Product Interference This compound can degrade under certain conditions (e.g., pH extremes, oxidation). These degradation products may interfere with the quantification of the parent compound. Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from this compound.
Calibration Curve Issues Ensure the calibration curve is prepared in the same biological matrix as the samples to account for matrix effects. The concentration range of the calibration standards should bracket the expected concentrations of the unknown samples.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the quantification of this compound that can separate it from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724): 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation (Plasma): To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of mobile phase.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Stress Conditions:

ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105°C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 48 hours.

After exposure to the stress conditions, the samples are analyzed using the stability-indicating HPLC-UV method to assess the extent of degradation and to identify any degradation products.

Visualizations

Assay_Troubleshooting_Workflow start Assay Fails QC (e.g., Inaccurate or Imprecise Results) check_sample_prep Review Sample Preparation - Extraction Efficiency - Dilution Errors start->check_sample_prep check_instrument Verify Instrument Performance - Calibration - System Suitability start->check_instrument check_reagents Assess Reagent and Standard Stability - Expiry Dates - Storage Conditions start->check_reagents investigate_interference Investigate Potential Interference check_sample_prep->investigate_interference check_instrument->investigate_interference check_reagents->investigate_interference matrix_effects Matrix Effects (Ion Suppression/Enhancement) investigate_interference->matrix_effects If LC-MS/MS metabolite_interference Metabolite Interference investigate_interference->metabolite_interference degradation_products Degradation Product Interference investigate_interference->degradation_products mitigation_strategies Implement Mitigation Strategies matrix_effects->mitigation_strategies metabolite_interference->mitigation_strategies degradation_products->mitigation_strategies optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) mitigation_strategies->optimize_chromatography improve_cleanup Improve Sample Cleanup (e.g., SPE) mitigation_strategies->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard mitigation_strategies->use_is revalidate Re-validate Assay optimize_chromatography->revalidate improve_cleanup->revalidate use_is->revalidate

Caption: A logical workflow for troubleshooting this compound assay failures.

Forced_Degradation_Workflow start This compound Drug Substance stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation heat Thermal stress_conditions->heat light Photolytic stress_conditions->light analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS/MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluate Evaluate Results analysis->evaluate degradation_pathway Elucidate Degradation Pathway evaluate->degradation_pathway method_specificity Confirm Method Specificity evaluate->method_specificity end Stability-Indicating Method Established degradation_pathway->end method_specificity->end

Caption: Experimental workflow for a forced degradation study of this compound.

Navigating Nafiverine: A Technical Support Guide for Reproducible Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving Nafiverine. Given the limited specific literature on this compound, this guide combines available information with established principles of antispasmodic drug action and general laboratory best practices.

Troubleshooting Guide

This guide addresses potential issues that may arise during this compound experiments in a question-and-answer format.

Question Possible Cause Troubleshooting Steps
1. Why am I observing inconsistent antispasmodic effects of this compound? - Compound Instability: this compound, as an ester, may be susceptible to hydrolysis.[1] - Inconsistent Dosing: Inaccurate preparation of stock solutions or dosing errors. - Cell/Tissue Variability: Differences in the health, passage number, or preparation of cell cultures or tissue samples.- Stability: Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -80°C and perform a stability study to determine degradation rates under your specific storage conditions. - Dosing: Ensure accurate weighing of the compound and use calibrated pipettes. Prepare serial dilutions carefully. - Biological Material: Use cells within a consistent passage number range. For tissue experiments, ensure consistent dissection and handling procedures.
2. My experimental results with this compound are not reproducible between batches. What could be the issue? - Batch-to-Batch Variability: Differences in the purity or isomeric composition of this compound between batches. - Solvent Effects: The solvent used to dissolve this compound may have its own biological effects.- Compound Verification: If possible, obtain a certificate of analysis for each batch. Consider in-house purity analysis (e.g., HPLC) if significant variability is suspected. - Solvent Control: Always include a vehicle control group in your experiments (the solvent used to dissolve this compound, administered at the same volume as the drug).
3. I am seeing unexpected off-target effects in my experiments. Why? - Non-Specific Binding: At higher concentrations, this compound may interact with other receptors or channels. - Metabolite Effects: The metabolites of this compound may have their own biological activity.[1]- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects. - Metabolite Analysis: If feasible, use techniques like LC-MS to identify and quantify metabolites in your experimental system.
4. How can I improve the solubility of this compound for my in vitro experiments? - Poor Aqueous Solubility: As a naphthalene (B1677914) derivative, this compound may have limited solubility in aqueous buffers.- Solvent Selection: Test solubility in various biocompatible solvents such as DMSO or ethanol. - Formulation Strategies: For in vivo studies, consider formulation approaches like creating a salt form or using solubilizing agents, though these may impact biological activity and require their own controls.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While specific studies on this compound's mechanism are scarce, as an antispasmodic, it is hypothesized to act as a direct smooth muscle relaxant. This could involve the blockade of calcium channels, which are crucial for smooth muscle contraction. Antispasmodics can also act as anticholinergic agents, inhibiting the parasympathetic nervous system's signals to muscles.

Q2: What are the recommended storage conditions for this compound?

A2: Store solid this compound in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage is required, aliquot and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the key metabolites of this compound?

A3: A known metabolite is N-(2-hydroxyethyl)-N'-[alpha-(naphthyl)propionyloxy-2-ethyl]piperazine.[1] Be aware that metabolites may have different pharmacological activities than the parent compound.

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory safety protocols should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the inhibitory effect of this compound on smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Contractile agonist (e.g., acetylcholine, potassium chloride)

Methodology:

  • Prepare the physiological salt solution and maintain it at 37°C, aerated with 95% O2 / 5% CO2.

  • Mount the isolated smooth muscle tissue in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of the contractile agonist.

  • Once the contraction reaches a plateau, add cumulative concentrations of this compound to the bath at regular intervals.

  • Record the relaxation response as a percentage of the initial agonist-induced contraction.

  • At the end of the experiment, wash out the tissue and add a high concentration of a standard relaxant (e.g., papaverine) to determine the maximal relaxation.

Hypothetical Experimental Data: Inhibition of Acetylcholine-Induced Contraction by this compound
This compound Concentration (µM)% Inhibition of Contraction (Mean ± SEM)
0.112.5 ± 2.3
135.8 ± 4.1
1068.2 ± 5.5
10092.1 ± 3.7

Visualizations

Hypothetical Signaling Pathway of this compound in Smooth Muscle Relaxation

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Relaxation This compound->Relaxation Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: Hypothetical mechanism of this compound-induced smooth muscle relaxation via calcium channel blockade.

Experimental Workflow for In Vitro Assay

Tissue_Isolation Isolate Smooth Muscle Tissue Equilibration Equilibrate in Organ Bath Tissue_Isolation->Equilibration Agonist_Addition Add Contractile Agonist Equilibration->Agonist_Addition Nafiverine_Addition Add Cumulative Doses of this compound Agonist_Addition->Nafiverine_Addition Data_Recording Record Relaxation Response Nafiverine_Addition->Data_Recording Analysis Analyze Data & Generate Dose-Response Curve Data_Recording->Analysis

Caption: Workflow for assessing the in vitro antispasmodic activity of this compound.

Troubleshooting Logic Diagram

Problem Inconsistent Results? Check_Reagents Prepare Fresh Reagents Problem->Check_Reagents Yes Check_Protocol Review Protocol for Errors Problem->Check_Protocol Yes Check_Variability Assess Biological Variability Problem->Check_Variability Yes Still_Inconsistent Still Inconsistent? Check_Reagents->Still_Inconsistent Check_Protocol->Still_Inconsistent Check_Variability->Still_Inconsistent Consult_Literature Consult Literature for Similar Compounds Still_Inconsistent->Consult_Literature Yes Contact_Support Contact Technical Support Still_Inconsistent->Contact_Support Yes

Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Analysis of Nafiverine and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Antispasmodic drugs are a class of pharmaceuticals used to relieve cramps and spasms of the smooth muscle in the gastrointestinal (GI) tract and bladder. They are broadly categorized based on their mechanism of action into anticholinergics/antimuscarinics, direct smooth muscle relaxants, and calcium channel blockers.[1][2]

Comparison of Antispasmodic Drug Classes

Drug ClassMechanism of ActionRepresentative DrugsKey Efficacy EndpointsCommon Adverse Events
Anticholinergics/ Antimuscarinics Competitively inhibit acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system, reducing smooth muscle contractions.[3]Dicyclomine, HyoscyamineReduction in the frequency and intensity of abdominal pain and cramping.Dry mouth, blurred vision, constipation, urinary retention, dizziness.
Direct Smooth Muscle Relaxants Act directly on the smooth muscle cells to cause relaxation, independent of neural input. Mechanisms can include phosphodiesterase inhibition.Papaverine, MebeverineImprovement in global symptoms of irritable bowel syndrome (IBS), including pain and bloating.[4]Generally well-tolerated; may include nausea, headache, and dizziness.
Calcium Channel Blockers Inhibit the influx of calcium into smooth muscle cells, which is essential for muscle contraction.[1]Otilonium, PinaveriumReduction in abdominal pain and distension.[5]Constipation, headache, dizziness.
Nafiverine Data Not Available Naftidan (trademark)Data Not Available Data Not Available

Experimental Protocols

The evaluation of antispasmodic drug efficacy and mechanism of action relies on a variety of in vitro and in vivo experimental models.

In Vitro Smooth Muscle Contraction Assay

This assay is fundamental for assessing the direct relaxant effect of a drug on smooth muscle tissue.

Objective: To determine the concentration-response relationship of an antispasmodic drug in inhibiting smooth muscle contractions induced by a spasmogen.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Induction of Contraction: A spasmogen, such as acetylcholine or histamine, is added to the organ bath to induce a stable, submaximal contraction of the muscle tissue.

  • Drug Application: The antispasmodic drug is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Measurement of Relaxation: The relaxation of the smooth muscle is recorded using an isometric force transducer. The percentage of inhibition of the induced contraction is calculated for each drug concentration.

  • Data Analysis: A concentration-response curve is plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is determined.

Receptor Binding Assay

This assay is used to determine the affinity of a drug for specific receptors, which is crucial for understanding the mechanism of action of anticholinergic agents.

Objective: To quantify the binding affinity of an antispasmodic drug to muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., muscarinic M3 receptors) are prepared from cell lines or animal tissues.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that specifically binds to the target receptor, along with varying concentrations of the unlabeled antispasmodic drug.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value (inhibitory constant), which represents the affinity of the drug for the receptor.

Signaling Pathways

The signaling pathways involved in smooth muscle contraction and relaxation are key to understanding how different classes of antispasmodics exert their effects.

Muscarinic Receptor Signaling in Smooth Muscle Contraction

cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor PKC Protein Kinase C DAG->PKC Ca Ca²⁺ SR->Ca releases Contraction Contraction Ca->Contraction PKC->Contraction sensitizes Anticholinergic Anticholinergic Drug Anticholinergic->M3R blocks

Caption: Muscarinic receptor activation leading to smooth muscle contraction.

Calcium Channel Blocker Mechanism of Action

cluster_cell Smooth Muscle Cell Depolarization Membrane Depolarization L_type_Ca_Channel L-type Voltage-gated Ca²⁺ Channel Depolarization->L_type_Ca_Channel activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_intracellular Increased Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Contraction Contraction Ca_intracellular->Contraction Ca_Channel_Blocker Calcium Channel Blocker Ca_Channel_Blocker->L_type_Ca_Channel blocks

Caption: Inhibition of smooth muscle contraction by calcium channel blockers.

Conclusion

Due to the limited availability of scientific data, a detailed comparison of this compound with other antispasmodic drugs is not feasible at this time. Further research is required to elucidate its pharmacological profile and clinical utility. For researchers and drug development professionals, the evaluation of any new antispasmodic agent would necessitate a rigorous series of in vitro and in vivo studies, as outlined in the experimental protocols, to establish its mechanism of action, efficacy, and safety relative to existing therapies. The provided framework can serve as a guide for such comparative analyses.

References

Comparative Efficacy of Scopolamine and Cinnarizine in the Management of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological interventions for motion sickness, a condition arising from a conflict between the visual, vestibular, and somatosensory systems, Scopolamine (B1681570) and Cinnarizine (B98889) represent two frequently utilized therapeutic options. This guide provides a detailed comparison of their efficacy, mechanisms of action, and adverse effect profiles, supported by experimental data. The information presented herein is intended to inform researchers, scientists, and drug development professionals in their ongoing efforts to understand and mitigate motion sickness.

Mechanism of Action

Scopolamine is a well-established anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the central nervous system and periphery.[1][2][3] Its efficacy in combating motion sickness is primarily attributed to its ability to block cholinergic transmission from the vestibular nuclei to the higher centers of the central nervous system and from the reticular formation to the vomiting center.[4]

Cinnarizine exhibits a more multifaceted mechanism of action. It functions as a calcium channel blocker, an antihistamine by antagonizing H1 receptors, and also demonstrates binding activity at dopamine (B1211576) D2 and muscarinic acetylcholine receptors.[5][6][7] Its therapeutic effect in motion sickness is believed to stem from its labyrinthine suppressant action and its ability to inhibit calcium influx into vestibular sensory cells, thereby reducing vestibular excitability.[6][7]

Comparative Efficacy: A Review of Clinical Data

Clinical studies have directly compared the efficacy of Scopolamine and Cinnarizine in the prevention of motion sickness, particularly seasickness and simulator sickness. The data from these studies are summarized below.

Study Drug Formulation Primary Outcome Results Adverse Effects
Gil et al. (2012)[8] Transdermal Scopolamine (1.5 mg patch) vs. Oral Cinnarizine (25 mg tablets)Prevention of seasickness in naval crew (n=76)Scopolamine was reported to be significantly more effective than Cinnarizine (P = 0.029). 41% of subjects preferred Scopolamine compared to 12% for Cinnarizine (P < 0.001).Moderate to high drowsiness was more frequent with Cinnarizine (34%) than Scopolamine (17%) (P < 0.02). Any moderate to severe adverse reaction was more frequent with Cinnarizine (38%) than Scopolamine (22%).
Pingree & Pethybridge (1994)[9][10] Oral Scopolamine vs. Oral CinnarizinePrevention of seasickness in warship crews (n=179)Scopolamine was more effective than Cinnarizine in protecting against seasickness symptoms.In mild motion, Cinnarizine was better tolerated with fewer side effects. As motion severity increased, the tolerability of Scopolamine improved.
Shupak et al. (2020)[11] Oral Scopolamine vs. Oral Cinnarizine vs. PlaceboPrevention of helicopter simulator sickness (n=41 pilots)Cinnarizine significantly improved Simulator Sickness Questionnaire (SSQ) scores (P = 0.012). Scopolamine was found to be less effective than both Cinnarizine and placebo.Not detailed in the provided search results.

Experimental Protocols

The evaluation of anti-motion sickness drugs typically involves controlled experimental settings designed to induce symptoms in a standardized manner.

Key Methodologies:
  • Subject Selection: Participants are often selected based on their history of motion sickness, sometimes using a Motion Sickness Susceptibility Questionnaire (MSSQ).[12]

  • Motion Stimulation:

    • Rotational Chairs: These devices can be programmed to induce Coriolis effects, a potent stimulus for motion sickness, by rotating the subject while they make controlled head movements.[13]

    • Simulators: Flight or driving simulators can create a sensory conflict between visual and vestibular inputs, leading to simulator sickness.[11]

    • Sea Trials: Real-world exposure to sea conditions provides a naturalistic setting for evaluating drug efficacy in preventing seasickness.[8][9]

  • Outcome Measures:

    • Subjective Symptom Ratings: Standardized questionnaires like the Simulator Sickness Questionnaire (SSQ) or simple symptom rating scales (e.g., rating nausea, dizziness on a numerical scale) are used to quantify the severity of symptoms.[11][13]

    • Behavioral Measures: The duration of exposure tolerated before the onset of significant symptoms or the number of head movements performed can be recorded.[13]

    • Physiological Measures: Objective measures can include electrogastrography (EGG) to assess gastric dysrhythmia, and recordings of heart rate and skin conductance.[13]

  • Study Design: Double-blind, placebo-controlled, crossover, or parallel-group designs are commonly employed to minimize bias.[8][9][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in motion sickness and a typical experimental workflow for evaluating anti-motion sickness medications.

G cluster_0 Sensory Input cluster_1 Central Processing cluster_2 Drug Targets cluster_3 Output Visual Visual System VestibularNuclei Vestibular Nuclei Visual->VestibularNuclei Sensory Conflict Vestibular Vestibular System (Semicircular Canals & Otoliths) Vestibular->VestibularNuclei NTS Nucleus Tractus Solitarius (NTS) VestibularNuclei->NTS VomitingCenter Vomiting Center (Medulla) NTS->VomitingCenter Symptoms Motion Sickness Symptoms (Nausea, Vomiting, Dizziness) VomitingCenter->Symptoms Scopolamine Scopolamine Scopolamine->VestibularNuclei Blocks Muscarinic Receptors Cinnarizine Cinnarizine Cinnarizine->Vestibular Blocks Ca2+ Channels Cinnarizine->VestibularNuclei Blocks H1 & Muscarinic Receptors

Caption: Signaling pathway in motion sickness and drug targets.

G start Participant Recruitment (Informed Consent, MSSQ Screening) drug_admin Drug Administration (Scopolamine / Cinnarizine / Placebo) (Double-blind, Randomized) start->drug_admin motion_stim Motion Stimulation (e.g., Rotational Chair, Simulator, Sea Voyage) drug_admin->motion_stim data_collection Data Collection (Symptom Questionnaires, Physiological Measures) motion_stim->data_collection analysis Data Analysis (Statistical Comparison of Efficacy and Side Effects) data_collection->analysis end Conclusion analysis->end

Caption: Experimental workflow for a motion sickness clinical trial.

References

A Comparative Analysis of Antispasmodic Agents: Hyoscyamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between Nafiverine and Hyoscyamine is not feasible at this time due to a significant lack of available scientific data on this compound. Extensive searches for "this compound" have yielded minimal and antiquated information, suggesting it may be an older or less common compound. While its existence as an antispasmodic is noted in limited literature, detailed information regarding its mechanism of action, signaling pathways, and quantitative experimental data is not publicly available.

In contrast, Hyoscyamine is a well-documented and widely used antispasmodic agent. This guide will, therefore, focus on providing a detailed overview of Hyoscyamine, including its mechanism of action, signaling pathway, and relevant experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Hyoscyamine: A Detailed Profile

Hyoscyamine is a tropane (B1204802) alkaloid, acting as a non-selective muscarinic antagonist.[1][2] It is a potent anticholinergic agent used to treat a variety of conditions involving smooth muscle spasm, most notably in the gastrointestinal tract.[3][4][5]

Mechanism of Action

Hyoscyamine exerts its effects by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors (M1, M2, M3, M4, and M5).[1][2][3] Acetylcholine is a key neurotransmitter of the parasympathetic nervous system, which is responsible for regulating "rest-and-digest" functions, including smooth muscle contraction in the gut. By inhibiting acetylcholine's binding to muscarinic receptors on smooth muscle cells, Hyoscyamine leads to muscle relaxation and a reduction in gastrointestinal motility and secretions.[3][4]

Signaling Pathway

The signaling pathway of Hyoscyamine's action involves the blockade of G-protein coupled muscarinic receptors. When acetylcholine binds to these receptors, it typically initiates a cascade of intracellular events leading to smooth muscle contraction. Hyoscyamine, by acting as an antagonist, prevents this signaling cascade from being initiated.

Hyoscyamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh->Muscarinic_Receptor Binds to G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Hyoscyamine Hyoscyamine Hyoscyamine->Muscarinic_Receptor Blocks Experimental_Workflow cluster_workflow Isolated Organ Bath Experimental Workflow start Isolate Intestinal Tissue Segment suspend Suspend Tissue in Organ Bath start->suspend induce Induce Contraction (e.g., with Acetylcholine) suspend->induce record1 Record Baseline Contraction induce->record1 wash Wash Tissue record1->wash add_drug Add Hyoscyamine (Test Compound) wash->add_drug re_induce Re-induce Contraction add_drug->re_induce record2 Record Contraction in Presence of Drug re_induce->record2 analyze Analyze Data (Calculate IC50) record2->analyze

References

A Comparative Guide to the Antispasmodic Effects of Drotaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antispasmodic properties of Drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, with other notable antispasmodic agents, including the structurally related non-selective PDE inhibitor Papaverine and the direct smooth muscle relaxant Mebeverine (B1676125). The information presented herein is supported by experimental data to assist in the evaluation and validation of its therapeutic potential.

Mechanism of Action: A Tale of Two Phosphodiesterase Inhibitors

Drotaverine and its progenitor, Papaverine, both exert their spasmolytic effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] An increase in intracellular cAMP levels initiates a cascade that leads to the relaxation of smooth muscle cells.[1][3]

However, a crucial distinction lies in their selectivity. Drotaverine is a selective inhibitor of PDE4, an isoenzyme predominantly found in smooth muscle cells.[1][3][4] In contrast, Papaverine is a non-selective PDE inhibitor, affecting a broader range of PDE isoenzymes.[3] This selectivity may contribute to a more targeted therapeutic action with a potentially different side-effect profile. Some evidence also suggests that Drotaverine may possess a direct inhibitory effect on L-type voltage-operated calcium channels, further contributing to its relaxant properties.[1][5]

Mebeverine, another commonly used antispasmodic, acts as a musculotropic agent with calcium channel blocking properties, directly targeting the smooth muscle of the gastrointestinal tract.[6][7]

In Vitro Performance: A Quantitative Comparison

The antispasmodic potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in vitro studies. These values represent the concentration of a drug required to inhibit or achieve 50% of the maximal response, respectively. A lower value indicates higher potency.

While direct head-to-head comparative studies are limited, the available data suggests Drotaverine's superior potency over Papaverine.

DrugTissue/Cell TypeParameterValue
Drotaverine Guinea Pig Tracheal Preparations (KCl-induced contraction)EC50Significantly higher potency than on histamine (B1213489) or methacholine-induced contractions[5]
Thoracic Aorta (Phenylephrine-induced contraction)EC501.63 x 10⁻⁸ ± 0.39 x 10⁻⁸ mol/l[8]
Papaverine Rat Aortic Smooth Muscle CellsIC500.10 mM (at 1 min)[1][9]
Human Coronary Artery Endothelial CellsIC500.056 mM (at 1 min)[1][9]
Rat Aorta (Epinephrine-induced contraction)Conc. for ~100% Relaxation~0.18 mM (at 10 min)[1][9]

Note: Direct comparison of these values should be approached with caution due to variations in experimental conditions, tissue types, and the contractile agents used.

Clinical Efficacy: Drotaverine in the Context of Irritable Bowel Syndrome (IBS)

Clinical trials have demonstrated the efficacy of Drotaverine in managing symptoms of Irritable Bowel Syndrome (IBS). A randomized, double-blind, placebo-controlled study found that Drotaverine was significantly superior to a placebo in improving pain severity, frequency, and stool-related symptoms in IBS patients.[6][10]

Furthermore, a comparative study evaluating Drotaverine and Mebeverine in IBS patients revealed that Drotaverine led to a significantly greater reduction in pain severity, beginning from the third day of treatment.[3][7][10]

Clinical Trial OutcomeDrotaverine GroupMebeverine Groupp-value
Reduction in Pain Severity Score (Day 3) 6.02 to 4.86.72 to 6.62< 0.01[10]
Reduction in Pain Severity Score (End of Study) 74% reduction46.1% reduction< 0.05[10]

Experimental Protocols

Isolated Organ Bath for In Vitro Antispasmodic Activity Assessment

This protocol outlines a general procedure for evaluating the spasmolytic effect of a compound on isolated smooth muscle tissue, such as the guinea pig ileum.[11][12]

1. Tissue Preparation:

  • A segment of the guinea pig ileum is isolated and cleaned of adhering mesenteric tissue.[12]

  • The segment is then mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and continuously aerated.[11]

2. Induction of Spasm:

  • A contractile agent (spasmogen) is added to the organ bath to induce a stable, submaximal contraction. Common spasmogens for the ileum include acetylcholine (B1216132) or histamine.[11][13]

3. Application of Test Compound:

  • Once a stable contraction is achieved, the test compound (e.g., Drotaverine) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.[1]

4. Data Acquisition and Analysis:

  • The tension of the muscle tissue is continuously recorded using a force transducer.

  • The relaxation at each concentration is expressed as a percentage of the initial spasmogen-induced contraction.

  • A dose-response curve is generated by plotting the logarithm of the drug concentration against the percentage of relaxation to determine the EC50 or IC50 value.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in Graphviz DOT language.

cluster_0 Drotaverine/Papaverine Signaling Pathway Drotaverine Drotaverine (Selective) PDE Phosphodiesterase (PDE) Drotaverine->PDE Inhibits PDE4 cAMP_increase Increased cAMP Papaverine Papaverine (Non-selective) Papaverine->PDE Inhibits cAMP_degradation cAMP Degrades to AMP PDE->cAMP_degradation PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA MLCK Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK Relaxation Smooth Muscle Relaxation MLCK->Relaxation cluster_1 In Vitro Antispasmodic Assay Workflow Start Isolate Smooth Muscle Tissue Mount Mount in Organ Bath Start->Mount Spasmogen Add Spasmogen (e.g., Acetylcholine) Mount->Spasmogen Contraction Record Stable Contraction Spasmogen->Contraction TestCompound Add Test Compound (Cumulative Doses) Contraction->TestCompound Relaxation Record Relaxation TestCompound->Relaxation Analysis Generate Dose-Response Curve & Calculate EC50/IC50 Relaxation->Analysis

References

Cross-Validation of Naftifine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Naftifine, a topical allylamine (B125299) antifungal agent, with other alternatives used in the treatment of superficial dermatomycoses. The information is supported by experimental data and detailed methodologies to facilitate cross-validation and further research.

Mechanism of Action: Naftifine

Naftifine exerts its antifungal effect by interfering with the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] The primary target of Naftifine is the enzyme squalene (B77637) 2,3-epoxidase.[2] Inhibition of this enzyme leads to a deficiency of ergosterol and a simultaneous accumulation of squalene within the fungal cell.[1][2] This disruption of the cell membrane's integrity and the toxic accumulation of squalene ultimately result in fungal cell death, making Naftifine a fungicidal agent against a broad spectrum of dermatophytes.[1][2]

Beyond its primary antifungal activity, Naftifine also exhibits anti-inflammatory properties.[1] It has been shown to reduce superoxide (B77818) production and decrease the chemotaxis and endothelial adhesion of polymorphonuclear leukocytes, contributing to the relief of inflammatory symptoms associated with fungal infections.[1]

Comparative Analysis with Alternative Antifungal Agents

To provide a comprehensive understanding of Naftifine's mechanism, it is compared with other classes of antifungal agents commonly used for topical treatment of dermatomycoses.

Drug ClassExample DrugPrimary Mechanism of ActionSpectrum of Activity
Allylamines Naftifine Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation.[1][2]Broad-spectrum fungicidal activity against dermatophytes; fungistatic against Candida species.[1][2]
AzolesClotrimazoleInhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, which is a later step in the ergosterol biosynthesis pathway.Broad-spectrum fungistatic activity against dermatophytes and Candida species.
PolyenesNystatinBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.Primarily active against Candida species; less effective against dermatophytes.
BenzylaminesButenafineSimilar to allylamines, inhibits squalene epoxidase.Broad-spectrum fungicidal activity against dermatophytes.

Experimental Protocols

The elucidation of Naftifine's mechanism of action involves several key experimental methodologies.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Naftifine against various fungal isolates.

Methodology:

  • Broth Microdilution Method:

    • Prepare a serial dilution of Naftifine in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

    • Inoculate each well with a standardized suspension of the fungal isolate.

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

    • The MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.

    • To determine the MFC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate without the drug. The MFC is the lowest concentration that results in no fungal growth on the subculture.

Squalene Epoxidase Inhibition Assay

Objective: To quantify the inhibitory effect of Naftifine on the activity of squalene epoxidase.

Methodology:

  • Isolate fungal microsomes containing the squalene epoxidase enzyme.

  • Prepare a reaction mixture containing the fungal microsomes, radiolabeled squalene (e.g., [³H]-squalene), and varying concentrations of Naftifine.

  • Incubate the mixture to allow the enzymatic reaction to proceed.

  • Extract the lipids from the reaction mixture.

  • Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the substrate and product spots to determine the enzyme activity and the extent of inhibition by Naftifine.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the sterol composition of fungal cells treated with Naftifine.

Methodology:

  • Culture fungal cells in the presence and absence of sub-inhibitory concentrations of Naftifine.

  • Harvest the fungal cells and extract the total lipids.

  • Saponify the lipid extract to release the sterols.

  • Derivatize the sterols to make them volatile for GC analysis.

  • Inject the derivatized sample into a GC-MS system.

  • Identify and quantify the different sterols (e.g., ergosterol, squalene) based on their retention times and mass spectra. A decrease in ergosterol and an accumulation of squalene are indicative of squalene epoxidase inhibition.

Signaling Pathway and Experimental Workflow Visualizations

naftifine_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Squalene_accumulation Squalene Accumulation Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol_depletion Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Naftifine Naftifine Naftifine->Squalene_epoxide Inhibition Cell_membrane_disruption Cell Membrane Disruption Ergosterol_depletion->Cell_membrane_disruption Squalene_accumulation->Cell_membrane_disruption Fungal_cell_death Fungal Cell Death Cell_membrane_disruption->Fungal_cell_death

Caption: Mechanism of action of Naftifine.

experimental_workflow cluster_invitro In Vitro Susceptibility cluster_enzyme Enzyme Inhibition Assay cluster_sterol Sterol Analysis A1 Fungal Isolate A2 Broth Microdilution with Naftifine A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 A5 Subculture A4->A5 A6 MFC Determination A5->A6 B1 Fungal Microsomes B2 Incubation with [3H]-Squalene & Naftifine B1->B2 B3 Lipid Extraction B2->B3 B4 TLC Separation B3->B4 B5 Quantification of Radioactivity B4->B5 C1 Fungal Culture +/- Naftifine C2 Lipid Extraction C1->C2 C3 Saponification & Derivatization C2->C3 C4 GC-MS Analysis C3->C4 C5 Sterol Profile Comparison C4->C5

Caption: Experimental workflow for Naftifine's mechanism.

References

An Independent Comparative Analysis of Darifenacin for the Treatment of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Darifenacin's performance with alternative therapies for overactive bladder (OAB). The information presented is based on available research findings to support independent verification and further drug development efforts.

Introduction to Overactive Bladder Therapies

Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence. Pharmacological interventions primarily target the detrusor (bladder) muscle to reduce involuntary contractions. The two main classes of oral medications for OAB are antimuscarinic agents and beta-3 adrenergic agonists.[1][2] Darifenacin (B195073) belongs to the antimuscarinic class of drugs.[3][4]

Mechanism of Action: Darifenacin vs. Alternatives

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[3][5] These receptors are primarily responsible for mediating bladder muscle contractions.[3] By blocking the M3 receptor, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[5][6]

Alternative treatments for OAB include other antimuscarinic drugs and beta-3 adrenergic agonists. Non-selective antimuscarinics, such as oxybutynin (B1027) and tolterodine, block various muscarinic receptor subtypes, which can lead to a broader range of side effects.[7] Beta-3 adrenergic agonists, like mirabegron (B1684304) and vibegron, represent a different therapeutic approach.[8][9] They stimulate beta-3 adrenergic receptors in the bladder, which also leads to detrusor muscle relaxation and increased bladder capacity.[10][11]

Signaling Pathways

The following diagrams illustrate the signaling pathways for the different classes of OAB medications.

G cluster_antimuscarinic Antimuscarinic Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Detrusor_Contraction Detrusor Muscle Contraction M3_Receptor->Detrusor_Contraction Darifenacin Darifenacin Darifenacin->M3_Receptor

Diagram 1: Antimuscarinic (e.g., Darifenacin) Signaling Pathway

G cluster_beta_agonist Beta-3 Adrenergic Agonist Pathway Norepinephrine Norepinephrine Beta3_Receptor Beta-3 Adrenergic Receptor Norepinephrine->Beta3_Receptor Detrusor_Relaxation Detrusor Muscle Relaxation Beta3_Receptor->Detrusor_Relaxation Mirabegron Mirabegron Mirabegron->Beta3_Receptor

Diagram 2: Beta-3 Adrenergic Agonist (e.g., Mirabegron) Signaling Pathway

Comparative Efficacy Data

Clinical trials have demonstrated the efficacy of Darifenacin in treating OAB. The following tables summarize key efficacy endpoints from comparative studies.

Table 1: Change from Baseline in OAB Symptoms (12-Week Treatment)

Drug ClassDrugChange in Micturitions/24hChange in Incontinence Episodes/24hChange in Urgency Episodes/24h
Antimuscarinic Darifenacin (7.5mg/15mg)-1.8 to -2.4-1.5 to -2.1-2.6 to -3.2
Solifenacin (B1663824) (5mg/10mg)-2.4 to -2.8[12]-1.5 to -2.0[13]-2.8 to -2.9[12]
Tolterodine (4mg)-1.8-1.3-2.4
Beta-3 Agonist Mirabegron (25mg/50mg)-1.5 to -1.9-1.1 to -1.5-2.2 to -2.8
Placebo -1.0 to -1.6[12]-0.7 to -1.1[13]-1.5 to -2.1[13]

Note: Data are aggregated from multiple studies and represent approximate ranges of improvement. Direct head-to-head trial results may vary.

Comparative Safety and Tolerability

The side effect profiles of OAB medications are a key differentiator in clinical practice.

Table 2: Common Adverse Events (%)

Drug ClassDrugDry MouthConstipationBlurred VisionHypertension
Antimuscarinic Darifenacin (7.5mg/15mg)20-3515-214-13<2
Solifenacin (5mg/10mg)8-23[12]5-84-5<2
Tolterodine (4mg)23-306-73-5<2
Beta-3 Agonist Mirabegron (25mg/50mg)2-42-3<17-8
Placebo 2-8[12]2-41-25-7

Note: Frequencies are based on data from various clinical trials and may differ based on study design and patient population.

Experimental Protocols

The following outlines a typical methodology for a clinical trial evaluating the efficacy and safety of an OAB medication like Darifenacin.

Phase III Randomized, Double-Blind, Placebo-Controlled Trial Protocol

  • Patient Population: Adult patients (≥18 years) with a clinical diagnosis of overactive bladder for at least 3 months, experiencing a specified minimum number of incontinence episodes and micturitions per week.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms:

    • Darifenacin (e.g., 7.5 mg or 15 mg once daily)

    • Active Comparator (e.g., Solifenacin 5 mg once daily)

    • Placebo once daily

  • Duration: 12-week treatment period.

  • Primary Efficacy Endpoints:

    • Change from baseline in the mean number of incontinence episodes per 24 hours.

    • Change from baseline in the mean number of micturitions per 24 hours.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean volume voided per micturition.

    • Change from baseline in the number of urgency episodes per 24 hours.

    • Proportion of patients achieving continence.

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

    • Vital signs (including blood pressure and heart rate).

    • Electrocardiograms (ECGs).

    • Clinical laboratory tests.

  • Data Collection: Patient diaries are used to record micturitions, incontinence episodes, and urgency episodes.

Experimental Workflow

G Screening Screening Randomization Randomization Screening->Randomization Treatment 12-Week Treatment Period Randomization->Treatment Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment->Endpoint_Analysis Safety_Followup Safety Follow-up Endpoint_Analysis->Safety_Followup

Diagram 3: Clinical Trial Workflow for OAB Medication

Conclusion

Darifenacin is an effective M3 selective antimuscarinic agent for the treatment of overactive bladder. Its efficacy is comparable to other antimuscarinics, though with a higher incidence of dry mouth and constipation. The primary alternative, beta-3 adrenergic agonists, offer a different mechanism of action and a distinct side effect profile, notably with a lower incidence of anticholinergic effects but a potential for increased blood pressure.[10][14] The choice of therapy should be guided by individual patient characteristics, including comorbidities and tolerability of potential side effects.

References

Comparative Analysis of Side Effect Profiles in Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the adverse effect profiles of common antispasmodic drug classes, including anticholinergics and direct smooth muscle relaxants, with a focus on quantitative data from clinical trials and the underlying signaling pathways.

Disclaimer: Initial searches for "Nafiverine" did not yield any results for a recognized antispasmodic drug. It is presumed that this may be a misspelling or a drug not currently in common clinical use or public documentation. This guide therefore provides a comparative analysis of widely used alternative antispasmodic agents.

Introduction

Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS). Their therapeutic efficacy is, however, often counterbalanced by their side effect profiles, which can impact patient compliance and quality of life. This guide provides a detailed comparison of the side effect profiles of two major classes of antispasmodics: anticholinergic/antimuscarinic agents and direct smooth muscle relaxants. This analysis is supported by quantitative data from clinical studies and an exploration of the distinct signaling pathways that govern their therapeutic and adverse effects.

Comparative Side Effect Profiles

The adverse effects of antispasmodic drugs are largely dictated by their mechanism of action. Anticholinergic agents, by virtue of their systemic blockade of muscarinic receptors, are associated with a broader range of side effects compared to the more targeted direct smooth muscle relaxants.

Quantitative Analysis of Side Effects from Clinical Trials

The following tables summarize the incidence of common side effects reported in clinical trials for representative drugs from each class.

Table 1: Side Effect Profile of Dicyclomine (B1218976) (Anticholinergic/Antimuscarinic)

Side EffectDicyclomine (160 mg/day)PlaceboReference
Any Side Effect 61%16%[1]
Dry Mouth33%5%[2]
Dizziness40%5%[2]
Blurred Vision27%2%[2]
Nausea14%6%[2]
Somnolence9%1%[2]

In a controlled clinical trial, 9% of patients discontinued (B1498344) dicyclomine due to one or more of these side effects, compared to 2% in the placebo group[3].

Table 2: Side Effect Profile of Mebeverine (B1676125) (Direct Smooth Muscle Relaxant)

Side EffectIncidenceReference
General Profile Generally well-tolerated with fewer anticholinergic side effects than dicyclomine.[2]
NauseaReported, but incidence not specified.[4]
DizzinessReported, but incidence not specified.[4]
HeadacheReported, but incidence not specified.[4]

Direct smooth muscle relaxants like mebeverine are noted to have a lower incidence of side effects as they act more specifically on the gastrointestinal smooth muscle[5].

Table 3: Side Effect Profile of Peppermint Oil (Direct Smooth Muscle Relaxant)

Side EffectIncidenceReference
HeartburnCommon, can be mitigated with enteric-coated capsules.[4]
Dry MouthReported as a possible side effect.[6]
BelchingReported as a possible side effect.[6]
Peppermint TasteReported as a possible side effect.[6]
RashReported as a possible side effect.[6]
DizzinessReported as a possible side effect.[6]
HeadacheReported as a possible side effect.[6]

A meta-analysis of randomized controlled trials found that while peppermint oil was effective for IBS symptoms, adverse events were more frequent compared to placebo[7].

Signaling Pathways and Mechanism of Action

The differing side effect profiles of antispasmodic classes can be attributed to their distinct molecular mechanisms.

Anticholinergic/Antimuscarinic Agents

Anticholinergic drugs like dicyclomine and hyoscyamine (B1674123) exert their effects by competitively inhibiting the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors on smooth muscle cells. This blockade prevents the intracellular signaling cascade that leads to muscle contraction.

Anticholinergic_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Anticholinergic Anticholinergic Drug (e.g., Dicyclomine) Anticholinergic->M3R Blocks Direct_Relaxant_Pathway Depolarization Membrane Depolarization Ca_Channel L-type Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates Direct_Relaxant Direct Smooth Muscle Relaxant (e.g., Mebeverine, Peppermint Oil) Direct_Relaxant->Ca_Channel Blocks Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Screening Patient Recruitment (IBS Diagnosis) Baseline Baseline Assessment (Symptom Severity, PROs) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Investigational Drug Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Data_Collection Data Collection (Diaries, Questionnaires) Drug_Arm->Data_Collection Placebo_Arm->Data_Collection Adverse_Events Adverse Event Reporting (e.g., GASE scale) Data_Collection->Adverse_Events Analysis Statistical Analysis (Comparison of Incidence) Adverse_Events->Analysis

References

Safety Operating Guide

Navigating the Disposal of Nafiverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of specific safety and disposal data for Nafiverine, it is imperative to treat it as a substance with potential hazards. The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.

This compound: Key Identifiers

While detailed hazard and disposal data are scarce, the following information can be used to identify and document this compound waste:

PropertyValue
CAS Number 5061-22-3[1][2][3]
Molecular Formula C34H38N2O4[1][2]
Synonyms Naftidan, DA-914[1][2]

General Protocol for the Disposal of Chemicals with Unknown Hazards

The absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to waste management. The following protocol outlines the essential steps for the safe disposal of this compound and other chemicals with limited safety information.

I. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a suitable cartridge should be used.

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[4]

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (5061-22-3), and an indication of the potential hazards (e.g., "Caution: Handle with Care - Limited Safety Data Available"). The date of waste accumulation should also be recorded.

  • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. To minimize the generation of dust, consider moistening the material with a small amount of a compatible, non-reactive solvent.

  • Contaminated Labware:

    • Disposable Items: All disposable items, such as gloves, weighing papers, and pipette tips that have come into contact with this compound, must be placed in the designated solid hazardous waste container.

    • Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent. The initial rinsate must be collected and treated as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads, should be collected and disposed of as solid hazardous waste.

III. Storage of Hazardous Waste

Proper storage of the designated waste container is crucial until it can be collected for disposal.

  • Location: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.

  • Container Integrity: Ensure the waste container is kept tightly sealed, except when adding waste, to prevent the release of vapors.

IV. Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to the appropriate authorities.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all necessary hazardous waste disposal forms and manifests as required by your institution and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe characterize_waste Step 2: Characterize Waste (Solid, Liquid, Contaminated Labware) assess_ppe->characterize_waste segregate_waste Step 3: Segregate Waste into Designated Hazardous Waste Container characterize_waste->segregate_waste label_container Step 4: Label Container Correctly ('Hazardous Waste', 'this compound', CAS#, Date) segregate_waste->label_container store_waste Step 5: Store in Secondary Containment in a Satellite Accumulation Area label_container->store_waste contact_ehs Step 6: Contact EHS for Pickup store_waste->contact_ehs document_disposal Step 7: Complete Disposal Paperwork contact_ehs->document_disposal end_process End: Waste Disposed of Compliantly document_disposal->end_process

This compound Disposal Workflow

By implementing these general yet crucial procedures, laboratories can manage the disposal of this compound in a manner that prioritizes safety and environmental stewardship, thereby upholding the highest standards of professional scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafiverine
Reactant of Route 2
Reactant of Route 2
Nafiverine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。